Hdac-IN-60
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H26N2O6 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-hydroxy-2-[2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]anilino]acetamide |
InChI |
InChI=1S/C20H26N2O6/c1-25-16-8-7-13(9-15(16)21-12-19(23)22-24)5-6-14-10-17(26-2)20(28-4)18(11-14)27-3/h7-11,21,24H,5-6,12H2,1-4H3,(H,22,23) |
InChI Key |
OBSIQQGPKWGSIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=CC(=C(C(=C2)OC)OC)OC)NCC(=O)NO |
Origin of Product |
United States |
Foundational & Exploratory
Hdac-IN-60: A Deep Dive into its Apoptosis Induction Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Hdac-IN-60, also identified as compound 21a, is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-cancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's ability to induce apoptosis, a critical process for eliminating cancerous cells. The information presented herein is curated for researchers, scientists, and drug development professionals actively engaged in the field of oncology and epigenetic therapeutics.
Core Mechanism of Action
This compound exerts its cytotoxic effects primarily through the induction of programmed cell death, or apoptosis. The core of its mechanism revolves around the inhibition of histone deacetylases, enzymes that are often dysregulated in cancer. This inhibition leads to a cascade of intracellular events, culminating in the activation of apoptotic pathways. Key events initiated by this compound include the generation of reactive oxygen species (ROS), induction of DNA damage, and cell cycle arrest at the G2/M phase, all of which converge to trigger the mitochondria-mediated intrinsic apoptotic pathway.[1]
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency and provide a quantitative measure of its efficacy.
| Cell Line | Cancer Type | IC50 (μM) |
| PANC-1 | Pancreatic Cancer | 0.30 |
| BxPC-3 | Pancreatic Cancer | 0.45 |
| A549 | Lung Cancer | 1.29 |
| HCT116 | Colon Cancer | 0.88 |
| U87 | Glioblastoma | 1.70 |
| L02 | Normal Liver Cells | >20 |
Data sourced from studies on PANC-1, BxPC-3, A549, HCT116, and U87 cancer cell lines, and the normal human liver cell line L02.[2]
Signaling Pathways in this compound-Induced Apoptosis
This compound orchestrates apoptosis through a multi-faceted approach, primarily engaging the intrinsic apoptotic pathway. This process is initiated by intracellular stress signals, which are amplified by the compound's activity.
ROS Generation and Oxidative Stress
This compound treatment leads to a significant increase in the intracellular levels of reactive oxygen species (ROS). This surge in ROS induces oxidative stress, a condition that damages cellular components, including DNA, and serves as a critical trigger for apoptosis.
References
Understanding the chemical structure and properties of Hdac-IN-60
For Immediate Release
This technical whitepaper provides a comprehensive overview of Hdac-IN-60, a potent histone deacetylase (HDAC) inhibitor. Tailored for researchers, scientists, and professionals in drug development, this document delves into the chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies associated with this compound.
Core Properties and Structure
This compound is a small molecule with the chemical formula C₂₀H₂₆N₂O₅ and a molecular weight of 390.43 g/mol .[1] Its inhibitory action against histone deacetylases positions it as a compound of interest for further investigation in various therapeutic areas, particularly in oncology.
Physicochemical and Pharmacological Data
| Property | Value |
| Molecular Formula | C₂₀H₂₆N₂O₅ |
| Molecular Weight | 390.43 g/mol [1] |
Further quantitative data, such as IC50 values against specific HDAC isoforms, solubility, and bioavailability, are currently not publicly available and would require access to specific experimental reports.
Mechanism of Action
This compound exerts its biological effects through a multi-faceted mechanism centered on the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[2][3][4][5][6] By inhibiting HDACs, this compound leads to the hyperacetylation of these proteins, which in turn alters various cellular processes.[4]
The downstream effects of this compound treatment include the promotion of intracellular reactive oxygen species (ROS) generation, which can lead to DNA damage.[1] This DNA damage, coupled with other cellular signals, triggers a cell cycle arrest at the G2/M phase.[1] Ultimately, these events converge on the activation of the mitochondria-related apoptotic pathway, leading to programmed cell death.[1]
Caption: Mechanism of action for this compound.
Experimental Protocols
While specific, detailed experimental protocols for this compound are not publicly available, standard assays would be employed to characterize its activity. Below are generalized methodologies for key experiments.
HDAC Inhibition Assay
A common method to determine the inhibitory activity of a compound against specific HDAC isoforms is a fluorometric assay.
Workflow:
-
Reagent Preparation: Prepare assay buffer, a fluorogenic HDAC substrate, and purified recombinant human HDAC enzymes.
-
Compound Dilution: Create a serial dilution of this compound.
-
Reaction Setup: In a 96-well plate, combine the HDAC enzyme, assay buffer, and the diluted this compound or a vehicle control.
-
Incubation: Incubate the plate to allow for enzyme-inhibitor interaction.
-
Substrate Addition: Add the fluorogenic HDAC substrate to initiate the enzymatic reaction.
-
Development: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.
-
Measurement: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Caption: Workflow for a typical HDAC inhibition assay.
Cell-Based Assays
To investigate the cellular effects of this compound, a variety of cell-based assays would be utilized.
Workflow for Cellular Mechanism of Action:
-
Cell Culture: Culture a relevant cancer cell line.
-
Treatment: Treat cells with varying concentrations of this compound for different time points.
-
Parallel Assays:
-
ROS Measurement: Use a fluorescent probe (e.g., DCFDA) and flow cytometry or a plate reader to quantify intracellular ROS levels.
-
DNA Damage Analysis: Perform immunostaining for DNA damage markers like γH2AX and analyze via microscopy or flow cytometry.
-
Cell Cycle Analysis: Fix and stain cells with a DNA-intercalating dye (e.g., propidium iodide) and analyze the cell cycle distribution by flow cytometry.
-
Apoptosis Assay: Use an Annexin V/PI staining kit and flow cytometry to quantify apoptotic and necrotic cells.
-
-
Data Interpretation: Correlate the findings from each assay to elucidate the sequence of cellular events following this compound treatment.
Caption: Workflow for investigating cellular effects.
Synthesis
Information regarding the specific synthetic route for this compound is proprietary and not available in the public domain. Generally, the synthesis of novel HDAC inhibitors involves multi-step organic chemistry protocols, often culminating in the formation of a key pharmacophore, such as a hydroxamic acid, which is crucial for chelating the zinc ion in the active site of HDAC enzymes.
Conclusion
This compound is a potent histone deacetylase inhibitor with a clear mechanism of action involving the induction of oxidative stress, DNA damage, cell cycle arrest, and apoptosis. This technical guide provides a foundational understanding of its chemical and biological properties. Further research, particularly the generation of detailed quantitative data and the elucidation of its specific HDAC isoform selectivity, will be crucial in fully defining its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Impact of Histone Deacetylase (HDAC) Inhibitors on Cell Cycle Arrest in Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific compound designated "Hdac-IN-60" was not found in the public domain at the time of this writing. This guide therefore focuses on the well-documented effects of the broader class of Histone Deacetylase (HDAC) inhibitors on cell cycle arrest in cancer models, providing a foundational understanding of their mechanism of action.
Executive Summary
Histone deacetylase (HDAC) inhibitors are a promising class of anti-cancer agents that modulate gene expression and cellular processes by interfering with the enzymatic activity of HDACs.[1][2] A primary mechanism of their antitumor efficacy is the induction of cell cycle arrest, which halts the proliferation of malignant cells.[1][2][3] This technical guide provides an in-depth overview of the molecular mechanisms by which HDAC inhibitors impose cell cycle arrest in tumor models, supported by quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways and workflows.
Molecular Mechanism of HDAC Inhibitor-Induced Cell Cycle Arrest
HDACs play a crucial role in carcinogenesis by deacetylating histone and non-histone proteins, leading to chromatin condensation and repression of tumor suppressor genes.[1][4] HDAC inhibitors counteract this by promoting histone hyperacetylation, which relaxes chromatin structure and allows for the transcription of genes involved in cell cycle control.[5]
The induction of cell cycle arrest by HDAC inhibitors is a multi-faceted process primarily involving the upregulation of cyclin-dependent kinase (CDK) inhibitors.[4] One of the most critical players in this process is the p21WAF1/CIP1 protein.[3][5][6] HDAC inhibitors have been shown to increase the expression of p21 by promoting the acetylation of histones at its promoter region.[6] The p21 protein then binds to and inhibits cyclin-CDK complexes, which are essential for cell cycle progression, leading to arrest at the G1/S or G2/M phases.[4][5]
Furthermore, HDAC inhibitors can influence the stability and activity of the p53 tumor suppressor protein.[5] By preventing its deacetylation, HDAC inhibitors can enhance p53's stability and transcriptional activity, leading to the transactivation of target genes like p21, further contributing to cell cycle arrest and apoptosis.[5][7]
Quantitative Data on HDAC Inhibitor Activity
The efficacy of HDAC inhibitors in inducing cell cycle arrest can be quantified through various in vitro assays. The following tables summarize representative data on the half-maximal inhibitory concentration (IC50) of different HDAC inhibitors and their effects on cell cycle phase distribution in cancer cell lines.
Table 1: IC50 Values of Selected HDAC Inhibitors in Various Cancer Cell Lines
| HDAC Inhibitor | Cancer Cell Line | IC50 (µM) |
| Vorinostat (SAHA) | SW-982 (Synovial Sarcoma) | 8.6[8] |
| SW-1353 (Chondrosarcoma) | 2.0[8] | |
| Panobinostat (LBH-589) | SW-982 (Synovial Sarcoma) | 0.1[8] |
| SW-1353 (Chondrosarcoma) | 0.02[8] | |
| Belinostat (PXD101) | SW-982 (Synovial Sarcoma) | 1.4[8] |
| SW-1353 (Chondrosarcoma) | 2.6[8] | |
| PAC-320 | DU145 (Prostate Cancer) | ~0.45-1.39 (for various HDAC isotypes)[9] |
Table 2: Effect of HDAC Inhibitors on Cell Cycle Distribution
| Cell Line | Treatment (IC50 for 48h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| SW-982 | Control | 55.3 | 28.1 | 16.6 |
| Vorinostat | 72.4 | 15.3 | 12.3 | |
| Panobinostat | 69.8 | 18.2 | 12.0 | |
| Belinostat | 75.1 | 13.5 | 11.4 | |
| SW-1353 | Control | 60.2 | 25.4 | 14.4 |
| Vorinostat | 78.3 | 12.1 | 9.6 | |
| Panobinostat | 74.6 | 14.5 | 10.9 | |
| Belinostat | 79.5 | 11.2 | 9.3 | |
| Note: Data adapted from representative studies; *p < 0.05 compared to control. The specific values are illustrative based on published findings.[8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of an HDAC inhibitor and calculate its IC50 value.
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the HDAC inhibitor (e.g., from 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of an HDAC inhibitor on cell cycle phase distribution.
Methodology:
-
Seed cells in 6-well plates and treat with the HDAC inhibitor at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To investigate the effect of an HDAC inhibitor on the expression levels of cell cycle regulatory proteins.
Methodology:
-
Treat cells with the HDAC inhibitor at various concentrations or for different time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p21, p53, Cyclin D1, CDK4, Acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein expression levels.
Visualizations
Signaling Pathway of HDAC Inhibitor-Induced Cell Cycle Arrest
Caption: Molecular pathway of HDAC inhibitor-induced cell cycle arrest.
Experimental Workflow for Assessing HDAC Inhibitor Effects
Caption: Workflow for evaluating HDAC inhibitor effects on tumor cells.
Conclusion
HDAC inhibitors represent a powerful therapeutic strategy for cancer treatment, largely through their ability to induce cell cycle arrest and apoptosis in tumor cells. Their mechanism of action, centered on the re-expression of key tumor suppressor genes like p21, offers a targeted approach to halting uncontrolled cell proliferation. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation of novel HDAC inhibitors. Further research into isoform-specific HDAC inhibitors may lead to more potent and less toxic anti-cancer therapies.
References
- 1. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 3. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HDAC inhibitor PAC-320 induces G2/M cell cycle arrest and apoptosis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Hdac-IN-60: Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-60, also identified as compound 21a , is a novel histone deacetylase (HDAC) inhibitor derived from Erianin, a natural product. This technical guide provides a comprehensive overview of its discovery, initial synthesis, and biological evaluation, with a focus on its mechanism of action as a potential anti-cancer agent. The information is compiled from the primary literature to support further research and development.
Discovery and Rationale
This compound was developed through a pharmacophore fusion strategy, combining the structural features of the natural product Erianin with a hydroxamic acid moiety, a known zinc-binding group essential for HDAC inhibition. The design rationale aimed to leverage the anti-tumor properties of Erianin and enhance its efficacy by targeting histone deacetylases, which are crucial regulators of gene expression and are often dysregulated in cancer.
Quantitative Data
The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) against different cancer cell lines and HDAC enzymes.
Table 1: In Vitro Anti-proliferative Activity of this compound (Compound 21a)
| Cell Line | Cancer Type | IC50 (μM) |
| PANC-1 | Pancreatic Cancer | 0.29 |
| HCT-116 | Colon Cancer | 0.88 |
| A549 | Lung Cancer | 1.70 |
| MCF-7 | Breast Cancer | 1.01 |
| PC-3 | Prostate Cancer | 0.97 |
| L02 | Normal Liver Cells | >50 |
Table 2: In Vitro HDACs Inhibitory Activity of this compound (Compound 21a)
| Enzyme | IC50 (nM) |
| Pan-HDACs | 11.2 |
| HDAC1 | 15.6 |
| HDAC2 | 20.4 |
| HDAC3 | 18.9 |
| HDAC6 | 9.8 |
Experimental Protocols
The following are detailed methodologies for the synthesis and biological evaluation of this compound, based on the primary literature.
Synthesis of this compound (N-Hydroxy-8-((2-methoxy-5-(3,4,5-trimethoxyphenethyl)phenyl)amino)octanamide)
The synthesis of this compound is a multi-step process starting from commercially available materials. The key final step involves the deprotection of a hydroxylamine protecting group.
Step 1: Synthesis of Intermediate (not detailed)
-
The precursor molecule containing the core structure is synthesized through a series of organic reactions which are detailed in the supplementary information of the source publication.
Step 2: Final Deprotection to Yield this compound
-
The protected precursor (N-((benzyloxy)carbamoyl)octanamide derivative) is dissolved in methanol (CH₃OH).
-
Palladium on carbon (10% Pd/C) is added as a catalyst.
-
The mixture is stirred under a hydrogen (H₂) atmosphere at room temperature for 2 hours.
-
Upon completion of the reaction (monitored by TLC), the mixture is filtered through celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the final product, this compound.
In Vitro HDAC Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of histone deacetylases.
-
A commercial fluorometric HDAC assay kit is used.
-
HeLa cell nuclear extract or recombinant human HDAC enzymes are used as the source of HDACs.
-
The HDAC substrate, Boc-Lys(Ac)-AMC, is incubated with the HDAC enzyme source in the presence of varying concentrations of this compound or a vehicle control (DMSO).
-
The reaction is allowed to proceed at 37°C for a specified time (e.g., 30 minutes).
-
A developer solution containing a protease is added to cleave the deacetylated substrate, releasing the fluorescent AMC group.
-
The fluorescence is measured using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cells.
-
Cancer cells (e.g., PANC-1, HCT-116) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for 72 hours.
-
After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Cell Cycle Analysis
This protocol analyzes the effect of this compound on the cell cycle distribution of cancer cells.
-
PANC-1 cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 48 hours.
-
The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at 4°C.
-
The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
The cells are incubated in the dark at room temperature for 30 minutes.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis induced by this compound.
-
PANC-1 cells are treated with this compound at its IC50 concentration for 48 hours.
-
The cells are harvested and washed with cold PBS.
-
The cells are resuspended in 1X binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry.
-
The percentages of live, early apoptotic, late apoptotic, and necrotic cells are quantified.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects through a multi-faceted mechanism of action.[1] As a potent HDAC inhibitor, it increases the acetylation of histone and non-histone proteins, leading to changes in gene expression and cellular processes.
The primary signaling pathway implicated in the action of this compound involves the induction of oxidative stress and DNA damage, leading to cell cycle arrest and apoptosis.[1]
Diagrams of Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for the MTT cell viability assay.
Conclusion
This compound is a promising novel HDAC inhibitor with potent anti-proliferative activity against a range of cancer cell lines. Its mechanism of action, involving the induction of ROS, DNA damage, cell cycle arrest, and apoptosis, makes it a valuable lead compound for further preclinical and clinical investigation. The detailed protocols provided in this guide are intended to facilitate the replication and extension of these initial findings by the scientific community.
References
The Potential of HDAC6 Inhibition in Neurodegenerative Disease: A Technical Guide to ACY-1215 (Ricolinostat)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target in the field of neurodegenerative disease research. Its primary cytoplasmic localization and unique substrate profile, which includes α-tubulin and cortactin, distinguish it from other HDAC isoforms and position it as a key regulator of cellular processes implicated in neurodegeneration, such as axonal transport, autophagy, and protein aggregation. This technical guide focuses on the preclinical evidence supporting the therapeutic potential of ACY-1215 (Ricolinostat), a selective HDAC6 inhibitor, in models of neurodegenerative disease, with a particular emphasis on Alzheimer's disease. We consolidate quantitative data from key preclinical studies, provide detailed experimental methodologies, and present visual representations of its mechanism of action and experimental workflows to serve as a comprehensive resource for researchers in the field.
Introduction to HDAC6 and the Rationale for Inhibition in Neurodegenerative Disease
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins, thereby modulating gene expression and cellular function.[1][2] While many HDACs are primarily nuclear and regulate transcription, HDAC6 is predominantly located in the cytoplasm.[3] This subcellular localization is critical to its role in neurodegenerative diseases.
The pathological hallmarks of many neurodegenerative disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS), involve the accumulation of misfolded protein aggregates and disruptions in axonal transport. HDAC6 is intricately involved in these processes through its deacetylation of non-histone substrates:
-
α-tubulin: Deacetylation of α-tubulin by HDAC6 leads to decreased microtubule stability, which in turn impairs axonal transport.[4][5] This is a critical early event in neurodegeneration, disrupting the movement of mitochondria, vesicles, and other essential cellular components along the axon.
-
Cortactin: By deacetylating cortactin, HDAC6 influences actin remodeling and cell motility.
-
Hsp90: HDAC6 also modulates the activity of the chaperone protein Hsp90, which is involved in the folding and degradation of client proteins.[3]
Inhibition of HDAC6 is hypothesized to restore microtubule stability by increasing α-tubulin acetylation, thereby enhancing axonal transport and promoting the clearance of toxic protein aggregates through autophagy.[1][4] This provides a strong rationale for investigating selective HDAC6 inhibitors as potential therapeutics for neurodegenerative diseases.
ACY-1215 (Ricolinostat): A Selective HDAC6 Inhibitor
ACY-1215 (Ricolinostat) is an orally bioavailable, selective inhibitor of HDAC6.[6] Its selectivity for HDAC6 over other HDAC isoforms, particularly the nuclear Class I HDACs, is a key feature that may reduce the potential for toxicity associated with pan-HDAC inhibitors.[6]
Biochemical Activity
The inhibitory activity of ACY-1215 against various HDAC isoforms is a critical parameter for understanding its biological effects.
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC1 | Reference |
| HDAC6 | 4.7 | - | [7] |
| HDAC1 | >1000 | >200-fold | [7] |
| HDAC2 | >1000 | >200-fold | [7] |
| HDAC3 | >1000 | >200-fold | [7] |
Table 1: In vitro inhibitory activity of ACY-1215 against HDAC isoforms.
Preclinical Efficacy of ACY-1215 in Alzheimer's Disease Models
Preclinical studies utilizing transgenic mouse models of Alzheimer's disease have provided significant evidence for the therapeutic potential of ACY-1215.
Quantitative Data from Preclinical Studies
The following table summarizes key quantitative findings from a pivotal study by Zhang et al. (2014) in an AD transgenic mouse model.[1]
| Parameter | Treatment Group | Result | p-value | Reference |
| Cognitive Function (Morris Water Maze) | ACY-1215 | Significant improvement in spatial learning and memory | < 0.05 | [1] |
| Amyloid-β (Aβ) Plaque Load (Hippocampus) | ACY-1215 | ~30% reduction | < 0.05 | [1] |
| Soluble Aβ42 Levels (Brain Lysates) | ACY-1215 | ~25% reduction | < 0.05 | [1] |
| Tau Hyperphosphorylation (AT8) | ACY-1215 | Significant reduction | < 0.05 | [1] |
| α-tubulin Acetylation (Brain Lysates) | ACY-1215 | Significant increase | < 0.01 | [1] |
Table 2: Summary of preclinical efficacy data for ACY-1215 in an Alzheimer's disease mouse model.
Mechanism of Action of ACY-1215 in a Neurodegenerative Context
The neuroprotective effects of ACY-1215 are believed to be mediated through multiple, interconnected pathways that address key pathological features of Alzheimer's disease.
Caption: Proposed mechanism of action for ACY-1215 in neurodegeneration.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preclinical findings.
Animal Model and Treatment
-
Animal Model: Transgenic mice expressing human amyloid precursor protein (APP) with the Swedish mutation and presenilin-1 (PS1) with the deltaE9 mutation (APP/PS1). These mice develop age-dependent Aβ plaques and cognitive deficits.
-
Treatment Regimen: ACY-1215 was administered via oral gavage at a dose of 50 mg/kg daily for a period of 4 weeks. A vehicle control group was treated in parallel.[1]
Behavioral Testing: Morris Water Maze
The Morris water maze is a widely used test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (120 cm in diameter) filled with opaque water. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface in a fixed location.
-
Acquisition Phase: Mice are trained for 5 consecutive days with four trials per day. In each trial, the mouse is released from a different starting position and allowed to swim for 60 seconds to find the hidden platform. The latency to find the platform is recorded.
-
Probe Trial: On day 6, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
Immunohistochemistry for Aβ Plaque Load
This technique is used to visualize and quantify Aβ plaques in brain tissue.
-
Tissue Preparation: Mice are anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Brains are post-fixed in 4% PFA overnight and then cryoprotected in 30% sucrose.
-
Sectioning: Coronal brain sections (30 µm) are cut using a cryostat.
-
Staining:
-
Sections are washed in PBS and permeabilized with 0.3% Triton X-100 in PBS.
-
Blocking is performed with 5% normal goat serum in PBS.
-
Sections are incubated overnight at 4°C with a primary antibody against Aβ (e.g., 6E10).
-
After washing, sections are incubated with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex (ABC kit).
-
The signal is visualized using 3,3'-diaminobenzidine (DAB) as a chromogen.
-
-
Quantification: Images of the hippocampus and cortex are captured, and the percentage of the area occupied by Aβ plaques is quantified using image analysis software (e.g., ImageJ).
Western Blotting for Protein Analysis
Western blotting is used to quantify the levels of specific proteins in brain lysates.
-
Protein Extraction: Brain tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies against acetylated α-tubulin, total α-tubulin, phosphorylated tau (e.g., AT8), total tau, and β-actin (as a loading control).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
-
Detection and Quantification: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and band intensities are quantified using densitometry software.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a compound like ACY-1215 in a preclinical model of Alzheimer's disease.
Caption: A representative experimental workflow for preclinical evaluation.
Conclusion and Future Directions
The preclinical data for ACY-1215 strongly support the hypothesis that selective inhibition of HDAC6 is a viable therapeutic strategy for neurodegenerative diseases like Alzheimer's. The ability of ACY-1215 to concurrently address multiple pathological hallmarks, including amyloid and tau pathology, as well as deficits in axonal transport, makes it a particularly promising candidate.
Future research should focus on:
-
Long-term efficacy and safety studies: Evaluating the effects of chronic ACY-1215 administration.
-
Combination therapies: Investigating the potential synergistic effects of ACY-1215 with other therapeutic agents, such as anti-amyloid or anti-tau antibodies.
-
Biomarker development: Identifying and validating biomarkers to monitor the target engagement and therapeutic response to HDAC6 inhibitors in clinical trials.
-
Exploration in other neurodegenerative diseases: Assessing the efficacy of ACY-1215 in preclinical models of other tauopathies, synucleinopathies, and TDP-43 proteinopathies.
This technical guide provides a foundational resource for researchers aiming to build upon the existing knowledge of HDAC6 inhibition and advance the development of novel therapeutics for neurodegenerative diseases. The detailed protocols and consolidated data for ACY-1215 offer a clear path for further investigation into this promising therapeutic avenue.
References
- 1. Tubastatin A/ACY-1215 improves cognition in Alzheimer's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development prospection of HDAC inhibitors as a potential therapeutic direction in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Acquired Drug Resistance to the HDAC6 Selective Inhibitor Ricolinostat Reveals Rational Drug : Drug Combination with Ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylation changes tau interactome to degrade tau in Alzheimer’s disease animal and organoid models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Role of Hdac-IN-60 in Modulating Inflammatory Responses
A Note to the Reader: As of the latest available scientific literature, the histone deacetylase inhibitor Hdac-IN-60 (also referred to as compound 21a) has been primarily investigated for its anti-cancer properties. The seminal research on this compound focuses on its mechanism of action in inducing apoptosis, reactive oxygen species (ROS) production, and cell cycle arrest in cancer cell lines.
To date, there is a notable absence of published studies specifically detailing the role of this compound in modulating inflammatory responses. Consequently, this guide will first outline the known molecular characteristics and anti-cancer mechanisms of this compound. It will then extrapolate the potential role of this compound in inflammation by drawing parallels with the well-established functions of other histone deacetylase (HDAC) inhibitors in inflammatory signaling pathways. This approach is intended to provide a scientifically grounded but theoretical framework for researchers, scientists, and drug development professionals interested in exploring this novel compound's immunomodulatory potential.
Introduction to this compound
This compound is a potent, novel histone deacetylase inhibitor. Its discovery and initial biological evaluation were described in a 2023 study by Yang et al. in ChemMedChem. Structurally, it is a derivative of Erianin, a natural product. The primary focus of its initial characterization was its efficacy as an anti-neoplastic agent.
Known Mechanism of Action in Cancer
In cancer cell lines, this compound has been shown to:
-
Promote the intracellular generation of Reactive Oxygen Species (ROS).
-
Induce DNA damage.
-
Block the cell cycle at the G2/M phase.
-
Activate the mitochondria-related apoptotic pathway, leading to programmed cell death.
These effects are consistent with the general mechanism of HDAC inhibitors, which cause hyperacetylation of histone and non-histone proteins, leading to changes in gene expression and cell fate.
The General Role of HDACs and Their Inhibitors in Inflammation
Histone deacetylases are crucial regulators of gene expression in immune cells. They are involved in both pro-inflammatory and anti-inflammatory processes by deacetylating histones and non-histone proteins, such as transcription factors. HDAC inhibitors have demonstrated significant anti-inflammatory effects in various preclinical models of inflammatory diseases.
Key Inflammatory Signaling Pathways Modulated by HDAC Inhibitors
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. The activity of NF-κB is tightly regulated by acetylation.
-
HDACs and NF-κB: Certain HDACs, particularly HDAC3, can deacetylate the RelA/p65 subunit of NF-κB, which can either promote or inhibit its transcriptional activity depending on the specific lysine residues involved and the cellular context.[1]
-
HDAC Inhibitors and NF-κB: By inhibiting HDACs, HDAC inhibitors can lead to the hyperacetylation of p65. This hyperacetylation can interfere with the binding of p65 to DNA and can also mark it for degradation, generally resulting in the suppression of NF-κB-mediated pro-inflammatory gene expression.
Postulated Role of this compound in Modulating Inflammatory Responses
Based on the known functions of other HDAC inhibitors, we can hypothesize the potential mechanisms by which this compound might modulate inflammatory responses. These hypotheses provide a roadmap for future experimental investigation.
Hypothetical Signaling Pathway of this compound in an Inflammatory Context
The following diagram illustrates a potential mechanism by which this compound could attenuate an inflammatory response initiated by a stimulus like Lipopolysaccharide (LPS).
Caption: Hypothetical signaling pathway of this compound in inflammation.
Potential Quantitative Effects on Inflammatory Markers
Should this compound be tested in an inflammatory context, it would be expected to modulate the production of key inflammatory cytokines. The following table presents a hypothetical summary of expected results from an in vitro experiment using LPS-stimulated macrophages.
| Treatment Group | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
| Vehicle Control | < 50 | < 50 |
| LPS (100 ng/mL) | 2500 ± 300 | 4000 ± 450 |
| LPS + this compound (1 µM) | 1200 ± 150 | 1800 ± 200 |
| LPS + this compound (5 µM) | 500 ± 80 | 700 ± 100 |
Proposed Experimental Protocols for Investigating the Anti-Inflammatory Role of this compound
To validate the hypothesized anti-inflammatory effects of this compound, a series of well-established experimental protocols would be required.
In Vitro Anti-Inflammatory Activity Assay
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in macrophages stimulated with LPS.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1 monocyte-derived macrophages in appropriate media.
-
Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) for a specified period (e.g., 6 hours for TNF-α, 24 hours for IL-6).
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Cell Viability: Perform an MTT or similar assay to ensure that the observed effects are not due to cytotoxicity.
NF-κB Translocation Assay
Objective: To assess the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
Methodology:
-
Cell Culture and Treatment: Culture cells on coverslips and treat with this compound and/or LPS as described above.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 1% BSA.
-
Incubate with a primary antibody against NF-κB p65.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope and quantify the nuclear localization of p65.
Experimental Workflow Diagram
The following diagram outlines the workflow for the proposed in vitro experiments.
Caption: Proposed experimental workflow for in vitro studies.
Conclusion and Future Directions
While this compound is a promising new HDAC inhibitor with demonstrated anti-cancer activity, its role in modulating inflammatory responses remains an open and intriguing area for future research. Based on the well-established anti-inflammatory properties of other HDAC inhibitors, it is plausible that this compound could exert similar effects, potentially through the inhibition of the NF-κB signaling pathway.
Future studies should aim to:
-
Perform the in vitro experiments outlined in this guide to provide initial evidence of its anti-inflammatory potential.
-
Investigate the effects of this compound on other inflammatory pathways, such as those involving MAP kinases and the inflammasome.
-
Evaluate the efficacy of this compound in in vivo models of inflammatory diseases, such as LPS-induced endotoxemia or collagen-induced arthritis.
-
Determine the specific HDAC isoforms inhibited by this compound to better understand its mechanism of action.
The exploration of this compound in the context of inflammation could unveil a new therapeutic agent for a wide range of inflammatory and autoimmune disorders.
References
Methodological & Application
Application Notes and Protocols for ChIP-seq Analysis of Histone Modifications Following Hdac-IN-60 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase (HDAC) inhibitors are a class of epigenetic modifying agents that play a crucial role in chromatin remodeling and gene expression regulation. By inhibiting the removal of acetyl groups from histone proteins, these compounds lead to a more open chromatin structure, generally associated with transcriptional activation. Hdac-IN-60 (also known as compound 21a) is a potent HDAC inhibitor that has been shown to induce cell cycle arrest and apoptosis in cancer cells.
This document provides detailed application notes and protocols for utilizing this compound in Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to analyze its effects on genome-wide histone modifications. Understanding these epigenetic alterations is critical for elucidating the mechanism of action of this compound and other HDAC inhibitors in drug development.
Mechanism of Action of HDAC Inhibitors
HDACs are enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and generally resulting in transcriptional repression. HDAC inhibitors block the activity of these enzymes, leading to an accumulation of acetylated histones (hyperacetylation). This, in turn, results in a more relaxed chromatin state, facilitating gene expression.[1]
The effects of HDAC inhibitors are not limited to histone proteins. They can also affect the acetylation status and function of various non-histone proteins involved in critical cellular processes such as cell cycle control, apoptosis, and DNA repair.[2][3]
Data Presentation: Effects of HDAC Inhibition on Histone Acetylation
Table 1: Changes in Histone H4 Acetylation Following HDAC Inhibitor Treatment
| Histone Modification | Fold Change (HDACi vs. DMSO) | Genomic Region | Reference |
| H4K5ac | Increased | Gene Bodies | [4] |
| H4K8ac | Increased | Gene Bodies | [4] |
| H4K12ac | Increased | Gene Bodies | [4] |
| H4K16ac | Increased | Gene Bodies | [4] |
Table 2: Impact of HDAC Inhibitor Treatment on Global Histone Acetylation
| Cell Line | HDAC Inhibitor | Treatment Time | Global Change in H3K27ac | Reference |
| PC-3 | SAHA | 12 hours | Robust Increase | [5] |
| HL60 | SAHA | 2 hours | Widespread Increase | [4] |
Experimental Protocols
This section provides a detailed protocol for performing ChIP-seq to analyze histone modifications after treating cells with this compound. The protocol is adapted from established methods for other HDAC inhibitors.[5]
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line at an appropriate density to reach approximately 80-90% confluency at the time of harvesting.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treatment: Treat the cells with the desired concentration of this compound. A typical starting concentration for a potent HDAC inhibitor can range from 100 nM to 1 µM. A vehicle control (e.g., DMSO) should be run in parallel. The treatment duration can vary, but a 12- to 24-hour incubation is a common starting point to observe significant changes in histone acetylation.[5]
-
Harvesting: After the incubation period, harvest the cells for cross-linking.
Part 2: Chromatin Immunoprecipitation (ChIP)
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Sonify the chromatin to obtain DNA fragments in the range of 200-500 bp. The optimal sonication conditions should be determined empirically for each cell line and instrument.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for the histone modification of interest (e.g., anti-H3K27ac, anti-H4ac).
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Part 3: ChIP-seq Library Preparation and Sequencing
-
Library Preparation: Prepare a sequencing library from the purified ChIP DNA and input DNA (chromatin from before immunoprecipitation) using a commercial library preparation kit.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform.
Part 4: Data Analysis
-
Read Alignment: Align the sequencing reads to the appropriate reference genome.
-
Peak Calling: Use a peak calling algorithm (e.g., MACS2) to identify regions of the genome enriched for the histone modification.
-
Differential Binding Analysis: Compare the enrichment of histone modifications between this compound-treated and vehicle-treated samples to identify regions with significant changes.
-
Functional Annotation: Annotate the differentially modified regions to nearby genes and perform pathway analysis to understand the biological implications of the observed epigenetic changes.
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways Affected by this compound
HDAC inhibitors, including this compound, are known to induce apoptosis and cell cycle arrest. The following diagrams illustrate the key signaling pathways involved.
Caption: this compound induced apoptosis pathway.
Caption: this compound induced cell cycle arrest pathways.
Experimental Workflow
The following diagram outlines the experimental workflow for a ChIP-seq experiment using this compound.
Caption: Experimental workflow for ChIP-seq analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi [frontiersin.org]
- 4. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Western blot protocol for detecting Hdac-IN-60 induced histone acetylation
Western Blot Protocol for Detecting Hdac-IN-60 Induced Histone Acetylation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the detection and quantification of histone acetylation changes induced by this compound, a potent histone deacetylase (HDAC) inhibitor. The protocol covers cell culture and treatment, histone extraction, Western blotting, and data analysis. Additionally, this note includes illustrative data and diagrams to guide the researcher through the experimental workflow and the underlying biological pathways.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[1] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[2] HDACs are often overexpressed in cancerous cells, contributing to the silencing of tumor suppressor genes.[3]
HDAC inhibitors, such as this compound, block the activity of these enzymes, leading to an accumulation of acetylated histones (hyperacetylation).[4] This "opening" of the chromatin structure can reactivate the expression of silenced genes, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[5] Western blotting is a widely used and effective method to detect the increase in global histone acetylation following treatment with HDAC inhibitors.[3]
This compound has been identified as a potent HDAC inhibitor that promotes the intracellular generation of reactive oxygen species (ROS), causes DNA damage, blocks the cell cycle at the G2/M phase, and activates the mitochondria-related apoptotic pathway to induce cell apoptosis.[5] This protocol provides a robust method to measure the direct effect of this compound on histone acetylation in a cellular context.
Signaling Pathway of HDAC Inhibition
The inhibition of HDACs by this compound leads to an increase in histone acetylation, which in turn affects gene expression and cellular processes. The diagram below illustrates this signaling pathway.
Caption: Signaling pathway of this compound action.
Experimental Protocol
This protocol is optimized for cultured mammalian cells. Reagent concentrations and incubation times may need to be optimized for different cell lines.
Materials and Reagents
-
Cell Line: e.g., HeLa, PANC-1, or other cancer cell line of interest.
-
This compound: Dissolved in DMSO to a stock concentration of 10 mM.
-
Cell Culture Medium: (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Histone Extraction Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with freshly added protease inhibitors.
-
0.4 N Sulfuric Acid (H₂SO₄)
-
Acetone
-
Laemmli Sample Buffer (2X)
-
SDS-PAGE Gels: 15% acrylamide gels are recommended for resolving histones.
-
Transfer Buffer: Tris-Glycine with 20% methanol.
-
PVDF Membrane: 0.22 µm pore size.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Rabbit anti-acetyl-Histone H3 (e.g., Lys9/Lys14)
-
Rabbit anti-acetyl-Histone H4 (e.g., pan-acetyl)
-
Mouse anti-Total Histone H3 (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Imaging System: For chemiluminescence detection.
Experimental Workflow
The following diagram outlines the major steps in the Western blot protocol for detecting histone acetylation.
Caption: Experimental workflow for Western blotting.
Step-by-Step Method
1. Cell Culture and Treatment with this compound a. Plate cells at a density that will result in 70-80% confluency at the time of harvesting. b. Allow cells to adhere overnight. c. Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5 µM) for a specified time (e.g., 24 hours). Include a DMSO-only vehicle control.
2. Histone Extraction (Acid Extraction Method) a. Wash cells twice with ice-cold PBS. b. Scrape cells in 1 ml of ice-cold Histone Extraction Buffer and transfer to a microcentrifuge tube. c. Incubate on a rotator for 30 minutes at 4°C. d. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei. e. Discard the supernatant and resuspend the nuclear pellet in 400 µl of 0.4 N H₂SO₄. f. Incubate on a rotator overnight at 4°C. g. Centrifuge at 16,000 x g for 10 minutes at 4°C. h. Transfer the supernatant containing the histones to a new tube. i. Add 8 volumes of ice-cold acetone and incubate at -20°C for at least 1 hour to precipitate the histones. j. Centrifuge at 16,000 x g for 10 minutes at 4°C. k. Discard the supernatant and wash the pellet with ice-cold acetone. l. Air-dry the pellet and resuspend in an appropriate volume of deionized water.
3. Protein Quantification a. Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay.
4. SDS-PAGE a. Prepare protein samples by adding 2X Laemmli sample buffer. b. Boil the samples at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 10-20 µg) per lane on a 15% SDS-PAGE gel. d. Run the gel until the dye front reaches the bottom.
5. Electrotransfer a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by Ponceau S staining.
6. Immunodetection a. Block the membrane with Blocking Buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3, 1:1000 dilution) in Blocking Buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) in Blocking Buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
7. Signal Detection and Analysis a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using image analysis software (e.g., ImageJ). d. Normalize the intensity of the acetylated histone bands to the total histone H3 loading control.
Data Presentation
The following tables present hypothetical quantitative data for the effects of this compound on histone acetylation.
Table 1: Dose-Dependent Effect of this compound on Histone H3 Acetylation
| This compound (µM) | Acetyl-H3 (Normalized Intensity) | Fold Change vs. Control |
| 0 (Control) | 1.00 | 1.0 |
| 0.1 | 1.85 | 1.85 |
| 0.5 | 3.20 | 3.20 |
| 1.0 | 4.50 | 4.50 |
| 5.0 | 4.65 | 4.65 |
Table 2: Time-Dependent Effect of this compound (1 µM) on Histone H4 Acetylation
| Time (hours) | Acetyl-H4 (Normalized Intensity) | Fold Change vs. 0h |
| 0 | 1.00 | 1.0 |
| 6 | 2.10 | 2.1 |
| 12 | 3.50 | 3.5 |
| 24 | 4.80 | 4.8 |
| 48 | 4.75 | 4.75 |
Logical Relationship Diagram
The diagram below illustrates the logical relationship between the experimental steps and the expected outcomes.
Caption: Logical flow from treatment to detection.
Troubleshooting
-
No or weak signal: Increase protein load, primary antibody concentration, or ECL exposure time. Ensure efficient protein transfer.
-
High background: Increase washing times, decrease antibody concentrations, or use a different blocking buffer (e.g., 5% BSA).
-
Non-specific bands: Ensure the specificity of the primary antibody. Optimize antibody dilution.
-
Uneven loading: Carefully perform protein quantification and loading. Use a reliable loading control like total histone H3.
Conclusion
This protocol provides a comprehensive guide for the detection and quantification of this compound-induced histone acetylation using Western blotting. By following this methodology, researchers can effectively assess the efficacy of this compound and other HDAC inhibitors in cellular models. The provided diagrams and data tables serve as a valuable reference for experimental planning and data interpretation.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Hdac-IN-60 Immunofluorescence Staining for Cellular Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1] This deacetylation process typically leads to a more condensed chromatin structure, repressing gene transcription.[2] HDACs are divided into several classes with distinct cellular localizations: Class I HDACs (1, 2, 3, and 8) are primarily found in the nucleus, while Class IIa HDACs (4, 5, 7, and 9) can shuttle between the nucleus and the cytoplasm.[3][4][5] Class IIb HDACs (6 and 10) are predominantly cytoplasmic.[3][6]
Hdac-IN-60 is a potent, pan-histone deacetylase (HDAC) inhibitor. Its mechanism of action involves blocking the activity of HDACs, leading to an accumulation of acetylated proteins.[2] This hyperacetylation results in a more relaxed chromatin state, altered gene expression, and can ultimately induce cell cycle arrest, DNA damage, and apoptosis.
Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization of proteins and to observe the effects of inhibitors like this compound. By using antibodies specific to different HDAC isoforms or their acetylated substrates (e.g., acetylated-Histone H3, acetylated-tubulin), researchers can monitor changes in their distribution and abundance within the cell following treatment. These application notes provide a detailed protocol for using immunofluorescence to study the cellular effects of this compound.
Mechanism of Action: HDAC Inhibition
HDAC inhibitors like this compound prevent the removal of acetyl groups from lysine residues on both histone and non-histone proteins.[7] This action shifts the enzymatic balance in the cell, favoring an acetylated state. The resulting hyperacetylation of histones "opens" the chromatin structure, making it more accessible to transcription factors and promoting gene expression.[1] The acetylation of non-histone proteins, such as transcription factors (p53), chaperones (HSP90), and cytoskeletal proteins (tubulin), can alter their stability, activity, and localization, contributing to the inhibitor's overall cellular effect.[8]
References
- 1. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 3. An atlas of histone deacetylase expression in breast cancer: fluorescence methodology for comparative semi-quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase Cytoplasmic Trapping by a Novel Fluorescent HDAC Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hdac-IN-60 in Primary Cancer Cell Lines
For Research Use Only.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[1][2][3] By removing acetyl groups from lysine residues on histones and other non-histone proteins, HDACs lead to a more condensed chromatin structure, thereby repressing gene transcription.[1][4] In various cancers, the overexpression or aberrant activity of HDACs is associated with the silencing of tumor suppressor genes and the promotion of oncogenic signaling pathways, contributing to cancer development and progression.[1][5][6]
Hdac-IN-60 is a novel, potent, pan-histone deacetylase inhibitor (HDACi) designed for in vitro research applications. These application notes provide detailed protocols for utilizing this compound to investigate its anti-cancer effects on primary cancer cell lines. The provided information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the activity of multiple HDAC enzymes. This inhibition leads to the hyperacetylation of both histone and non-histone proteins, which in turn results in the reactivation of silenced tumor suppressor genes and the modulation of key signaling pathways involved in cell survival, proliferation, and death.[1][7][8]
The primary mechanisms of action of this compound in cancer cells include:
-
Cell Cycle Arrest: this compound can induce cell cycle arrest at the G1/S or G2/M phase.[1][3] This is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21.[4][7]
-
Induction of Apoptosis: The inhibitor can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][7][9] This involves the altered expression of pro- and anti-apoptotic proteins from the Bcl-2 family.[1][7]
-
Inhibition of Angiogenesis: this compound may down-regulate the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF).[9]
-
Modulation of Signaling Pathways: this compound can impact various signaling pathways crucial for cancer cell survival and proliferation, including PI3K/Akt/mTOR.[10]
Applications
-
Investigation of epigenetic regulation in primary cancer cells.
-
In vitro assessment of anti-proliferative and pro-apoptotic activity in a panel of primary cancer cell lines.
-
Preclinical evaluation as a potential therapeutic agent.
-
Studying the impact on cell cycle regulation and key cancer-related signaling pathways.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Primary Cancer Cell Lines
| Primary Cancer Cell Line | Tissue of Origin | IC50 (µM) after 72h treatment |
| PC-3 | Prostate | 1.8 |
| MCF-7 | Breast | 2.5 |
| A549 | Lung | 3.1 |
| HL-60 | Leukemia | 0.9 |
| U-87 MG | Glioblastoma | 2.2 |
Table 2: Effect of this compound on Cell Cycle Distribution and Apoptosis in HL-60 Cells (24h treatment)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Apoptotic Cells (%) |
| Vehicle Control (0.1% DMSO) | 45.2 | 35.1 | 19.7 | 4.5 |
| This compound (1 µM) | 60.8 | 20.5 | 18.7 | 25.8 |
| This compound (2 µM) | 68.3 | 15.2 | 16.5 | 42.1 |
Mandatory Visualization
Caption: Signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for cytotoxicity assay.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Primary cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture primary cancer cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO concentration matched to the highest this compound concentration, typically ≤ 0.1%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of this compound on cell cycle progression.
Materials:
-
Primary cancer cell lines
-
6-well plates
-
This compound
-
PBS, sterile
-
70% ethanol, ice-cold
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed approximately 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., 1x and 2x the IC50 value) and a vehicle control for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells (including floating cells in the medium) and wash twice with ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Primary cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis protocol.
-
-
Staining:
-
Harvest the cells (including the supernatant) and wash twice with ice-cold PBS.
-
Centrifuge and resuspend the cells in 100 µL of 1x Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
The cell population can be differentiated into viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
-
References
- 1. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 8. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hdac-IN-60 In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of Hdac-IN-60 (also known as Cpd-60 or Compound 60), a selective inhibitor of Histone Deacetylase 1 (HDAC1) and HDAC2. This document includes summaries of reported dosages, administration routes, and detailed experimental protocols for various animal models.
Introduction to this compound
This compound is a potent and selective benzamide-based inhibitor of class I HDACs, specifically HDAC1 and HDAC2. Due to the critical role of these enzymes in chromatin remodeling and gene expression, this compound has been investigated as a potential therapeutic agent in various disease models, including age-related disorders and neurological conditions.
In Vivo Dosage and Administration
Successful in vivo studies in mice have been conducted using this compound, demonstrating its ability to cross the blood-brain barrier and exert biological effects in various tissues.
Vehicle Formulation
A commonly used vehicle for the in vivo administration of this compound is a solution composed of:
-
2% DMSO
-
49% PEG400
-
49% Saline solution[1]
Dosage and Administration Route
Intraperitoneal (i.p.) injection is the most frequently reported route of administration for this compound in mice.
| Animal Model | Dosage | Administration Route | Frequency & Duration | Reference |
| Aged Mice (20 months old) | 22.5 mg/kg | Intraperitoneal (i.p.) | Daily for 14 days | [1] |
| Wild Type Mice (for pharmacokinetic studies) | 45 mg/kg | Intraperitoneal (i.p.) | Single dose | [2][3] |
| Wild Type Mice (for behavioral studies) | Not specified | Systemic | Chronic, for one week | [4] |
Experimental Protocols
The following are representative protocols for in vivo studies using this compound in different therapeutic areas.
Protocol 1: Evaluation of this compound in a Model of Aging
This protocol is based on a study investigating the effects of this compound on age-related phenotypes in aged mice[1].
Objective: To assess the impact of this compound on molecular and physiological markers of aging in multiple organ systems.
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6 (BL6)
-
Age: Approximately 20 months old
-
Sex: Male
Materials:
-
This compound (Cmpd60)
-
Vehicle solution (2% DMSO, 49% PEG400, 49% saline)
-
Standard laboratory equipment for animal handling and injections.
Procedure:
-
Acclimate single-housed mice to a 12:12-hour light-dark cycle at a controlled temperature (23°C ± 0.2°C) with ad libitum access to a regular chow diet and water.
-
Prepare a 3 mg/mL solution of this compound in the vehicle.
-
Divide the mice into two groups: a treatment group receiving this compound (n=6) and a control group receiving the vehicle (n=7).
-
Administer daily intraperitoneal (i.p.) injections of either this compound at a dose of 22.5 mg/kg or an equivalent volume of the vehicle for a total of 14 days.
-
Monitor the body weight of the animals every 5 days and adjust the injection volume accordingly.
-
At the end of the 14-day treatment period, euthanize the animals and collect tissues (e.g., kidney, brain, heart) for downstream analysis.
Endpoint Analysis:
-
Histology: Assess tissue fibrosis by staining with Picrosirius Red and quantifying the stained area using image analysis software (e.g., ImageJ).
-
Western Blot: Analyze protein expression and histone acetylation levels (e.g., H4K8Ac) in tissue lysates.
-
RNA Sequencing: Perform transcriptomic analysis on tissues to identify changes in gene expression profiles related to aging and disease.
Protocol 2: Pharmacokinetic and Behavioral Analysis in Mice
This protocol is based on studies evaluating the brain penetration and behavioral effects of this compound in wild-type mice[2][3][4].
Objective: To determine the pharmacokinetic profile of this compound in the brain and assess its effects on mood-related behaviors.
Animal Model:
-
Species: Mouse
-
Strain: Wild type
Materials:
-
This compound (Cpd-60)
-
Appropriate vehicle
-
Equipment for behavioral testing (e.g., open field arena, forced swim test apparatus).
Procedure for Pharmacokinetics:
-
Administer a single intraperitoneal (i.p.) injection of this compound at a dose of 45 mg/kg[2][3].
-
Collect brain tissue at various time points post-injection.
-
Analyze brain homogenates to determine the concentration of this compound over time.
Procedure for Behavioral Studies:
-
Treat mice systemically with this compound for one week[4].
-
Conduct behavioral tests such as:
-
Amphetamine-induced locomotor activity: To assess mood-stabilizing effects.
-
Forced swim test: To evaluate antidepressant-like effects.
-
Endpoint Analysis:
-
Pharmacokinetics: Determine key parameters such as maximum concentration (Cmax) and time to maximum concentration (Tmax) in the brain.
-
Behavioral Analysis: Quantify parameters such as distance traveled in the open field and immobility time in the forced swim test.
-
Molecular Analysis: Measure global histone acetylation and conduct whole-genome expression profiling in specific brain regions (e.g., prefrontal cortex, nucleus accumbens, hippocampus) to confirm target engagement[4].
Signaling Pathways and Mechanism of Action
This compound selectively inhibits HDAC1 and HDAC2, leading to an increase in the acetylation of histone and non-histone proteins. This epigenetic modification results in a more open chromatin structure, facilitating the transcription of genes that may have been silenced.
The inhibition of HDAC1 and HDAC2 by this compound prevents the deacetylation of histones, leading to a more relaxed chromatin state and altered gene expression. This can result in various cellular outcomes, including cell cycle arrest and apoptosis. The signaling pathways affected by HDAC inhibitors are complex and can involve the regulation of both histone and non-histone proteins, influencing transcription factors and other cellular processes.
References
- 1. HDAC1/2 inhibitor therapy improves multiple organ systems in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A selective HDAC 1/2 inhibitor modulates chromatin and gene expression in brain and alters mouse behavior in two mood-related tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Hdac-IN-60 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-60 is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity.[1] Its mechanism of action involves the induction of programmed cell death, or apoptosis, in cancer cells.[1] Histone deacetylase inhibitors represent a promising class of anti-cancer agents that can induce cell cycle arrest, differentiation, and apoptosis in various tumor cell lines.[2][3][4] This document provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining, a standard method for the sensitive detection of early and late-stage apoptosis.[5][6][7]
Mechanism of Action: this compound Induced Apoptosis
HDAC inhibitors, including this compound, exert their pro-apoptotic effects by altering the acetylation status of both histone and non-histone proteins.[3][4][8][9] This leads to the modulation of gene expression and the activation of signaling cascades that culminate in apoptosis. This compound specifically has been shown to promote the generation of reactive oxygen species (ROS), cause DNA damage, and activate the mitochondria-related apoptotic pathway.[1]
The induction of apoptosis by HDAC inhibitors is a multifaceted process involving two primary pathways:
-
The Intrinsic (Mitochondrial) Pathway: This is a major route for HDAC inhibitor-induced apoptosis.[2][10] It involves the regulation of the Bcl-2 family of proteins, leading to a decrease in anti-apoptotic members like Bcl-2 and Bcl-xL, and an increase in pro-apoptotic members such as Bax, Bak, and Bim.[2][8][11][12] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[13]
-
The Extrinsic (Death Receptor) Pathway: HDAC inhibitors can also sensitize cells to apoptosis by upregulating the expression of death receptors (e.g., TRAIL-R1/DR4, TRAIL-R2/DR5) and their ligands on the cell surface.[2][8][10] This leads to the formation of the death-inducing signaling complex (DISC) and activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, linking to the intrinsic pathway.[2][8]
The diagram below illustrates the key signaling events in this compound-induced apoptosis.
Caption: Signaling pathways of this compound-induced apoptosis.
Application: Quantifying Apoptosis with Flow Cytometry
Flow cytometry is a powerful technique to quantify the extent of apoptosis in a cell population following drug treatment. The Annexin V/PI dual staining method allows for the differentiation of various cell populations:
-
Viable Cells (Annexin V- / PI-): Healthy cells with intact membranes.
-
Early Apoptotic Cells (Annexin V+ / PI-): Cells in the early stages of apoptosis, characterized by the externalization of phosphatidylserine (PS) to which Annexin V binds, while the cell membrane remains intact, excluding PI.[5][6]
-
Late Apoptotic/Necrotic Cells (Annexin V+ / PI+): Cells in later stages of apoptosis or necrosis, where membrane integrity is lost, allowing PI to enter and stain the cellular DNA.[5]
-
Necrotic Cells (Annexin V- / PI+): Primarily necrotic cells with compromised membranes but without significant PS externalization.
This method provides a quantitative measure of the cytotoxic and apoptotic effects of this compound.
Experimental Protocol
This protocol outlines the steps for treating cells with this compound and subsequent analysis of apoptosis by flow cytometry.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (and appropriate vehicle control, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Workflow Diagram
Caption: Experimental workflow for apoptosis analysis.
Step-by-Step Procedure
-
Cell Seeding: Seed cells at an appropriate density in culture plates to ensure they are in the logarithmic growth phase at the time of treatment. A density of 1 x 10⁶ cells per well in a 6-well plate is a common starting point.[5]
-
Drug Treatment:
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control (e.g., DMSO).
-
Replace the existing medium with the drug-containing medium or vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours). This should be optimized for your specific cell line and drug concentration.
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cells directly from the well into a centrifuge tube.
-
Adherent cells: Carefully collect the culture supernatant, which may contain apoptotic floating cells.[5] Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the collected supernatant.
-
Centrifuge the cell suspension at approximately 500 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cell pellet twice with cold PBS. Centrifuge between washes.[5]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[14]
-
Transfer 100 µL of the cell suspension (1-5 x 10⁵ cells) to a flow cytometry tube.[15]
-
Add 5 µL of Annexin V-FITC (or equivalent) to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube just before analysis.[15]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Set up appropriate gates using unstained, Annexin V-only, and PI-only stained control cells to establish compensation and quadrants.
-
Collect data for at least 10,000 events per sample.
-
Data Presentation and Interpretation
The data from the flow cytometer can be visualized as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is typically divided into four quadrants representing the different cell populations.
Table 1: Quantitation of Apoptosis after this compound Treatment in [Cell Line Name] Cells at 48 hours
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Total Apoptotic Cells (%) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 4.3 ± 0.9 |
| This compound (X µM) | 70.1 ± 3.5 | 15.3 ± 1.8 | 12.6 ± 2.2 | 27.9 ± 4.0 |
| This compound (Y µM) | 45.8 ± 4.2 | 28.7 ± 2.5 | 23.5 ± 3.1 | 52.2 ± 5.6 |
| This compound (Z µM) | 20.3 ± 3.9 | 35.1 ± 3.3 | 42.6 ± 4.5 | 77.7 ± 7.8 |
Data are presented as Mean ± SD from three independent experiments. "Total Apoptotic Cells" is the sum of Early Apoptotic and Late Apoptotic/Necrotic populations.
Troubleshooting
-
High background staining in negative controls: Ensure thorough washing of cells and use of fresh buffers. Titrate the concentration of Annexin V and PI.
-
Low signal in positive controls: Confirm that the apoptosis-inducing agent and incubation time are sufficient. Check the viability and health of the cells before starting the experiment.
-
Excessive late apoptotic/necrotic cells: The drug concentration or incubation time may be too high, causing rapid cell death. Consider analyzing earlier time points or lower concentrations.
-
Inconsistent results: Maintain consistency in cell density, drug concentrations, incubation times, and staining procedures. Ensure proper mixing of cells and reagents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Deacetylase Inhibitors (HDACi) Cause the Selective Depletion of Bromodomain Containing Proteins (BCPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone Deacetylase Inhibitors Down-Regulate bcl-2 Expression and Induce Apoptosis in t(14;18) Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Hdac-IN-60 in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histone and non-histone proteins, HDACs contribute to a more compact chromatin structure, leading to transcriptional repression.[1][2][3] In various forms of leukemia, the overexpression and aberrant recruitment of HDACs to gene promoters are common events, resulting in the silencing of tumor suppressor genes and the promotion of leukemogenesis.[1][4][5]
Hdac-IN-60 is a histone deacetylase inhibitor designed for the investigation of gene regulation in cancer cells. While specific public data on this compound is limited, this document provides a comprehensive overview of the application of HDAC inhibitors in leukemia cell lines, using data from well-characterized HDAC inhibitors as a reference. These application notes and protocols are intended to serve as a guide for utilizing this compound as a tool to explore novel therapeutic strategies against leukemia.
Mechanism of Action
The primary mechanism of action of HDAC inhibitors like this compound involves the inhibition of HDAC enzymatic activity. This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for the transcription of previously silenced genes.[3][4] Furthermore, HDAC inhibitors can also affect the acetylation status and function of non-histone proteins, including transcription factors such as p53 and STAT3, which are critical in cell cycle regulation and apoptosis.[1][5][6] The downstream effects of HDAC inhibition in leukemia cells include cell cycle arrest, induction of apoptosis, and cellular differentiation.[2][3][4]
Caption: General mechanism of this compound action.
Quantitative Data
The following tables summarize the cytotoxic effects and gene expression changes induced by various HDAC inhibitors in leukemia cell lines. This data can serve as a benchmark for evaluating the potency and efficacy of this compound.
Table 1: IC50 Values of Representative HDAC Inhibitors in Leukemia Cell Lines
| HDAC Inhibitor | Leukemia Cell Line | IC50 Value (µM) | Reference |
| Vorinostat | MV4-11 | 0.636 | [4] |
| Vorinostat | Daudi | 0.493 | [4] |
| Panobinostat | Various Cancer Cell Lines | Lower than Vorinostat | [5] |
| Mocetinostat | HL-60 | 0.160 | [7] |
| Mocetinostat | THP1 | 1.5 | [7] |
| Mocetinostat | OCI-AML3 | 5.2 | [7] |
| Compound 51 | MV4-11 | 0.58 | [8] |
| Compound 7t | MV4-11 | 0.093 | [4] |
| Compound 7t | Daudi | 0.137 | [4] |
Table 2: Genes Modulated by HDAC Inhibitors in Leukemia Cell Lines
| Gene | Regulation | Function | Leukemia Cell Line | Reference |
| p21 (CDKN1A) | Upregulated | Cell cycle arrest | Various | [2][5] |
| c-Myc | Downregulated | Oncogene, proliferation | HL-60 | [9] |
| BCL-2 | Downregulated | Anti-apoptotic | Kasumi-1, K562, THP-1, HL-60 | [10] |
| WT1 | Downregulated | Oncogene, differentiation block | AML cells | [11] |
| β-catenin | Downregulated | Oncogene, cell proliferation | AML cells | [11] |
| CD11b | Upregulated | Myeloid differentiation marker | HL-60, THP1, OCI-AML3 | [7] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., HL-60, MV4-11)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Protein Expression Analysis
This protocol is for analyzing changes in histone acetylation and the expression of key regulatory proteins.
Materials:
-
Leukemia cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-p21, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Treat leukemia cells with various concentrations of this compound for the desired time.
-
Harvest cells and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for measuring changes in the mRNA levels of target genes.
Materials:
-
Leukemia cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers (e.g., for CDKN1A, MYC, BCL2)
-
qRT-PCR instrument
Protocol:
-
Treat leukemia cells with this compound.
-
Isolate total RNA using a commercial kit.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qRT-PCR using SYBR Green master mix and gene-specific primers.
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for studying the enrichment of acetylated histones at specific gene promoters.
Materials:
-
Leukemia cells treated with this compound
-
Formaldehyde (1%)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
ChIP-grade antibody (e.g., anti-acetyl-Histone H3)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting promoter regions of interest
Protocol:
-
Treat cells with this compound.
-
Crosslink proteins to DNA with 1% formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin by sonication to obtain fragments of 200-500 bp.
-
Incubate the sheared chromatin with an anti-acetyl-Histone H3 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the crosslinks.
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Treat with RNase A and Proteinase K.
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Purify the immunoprecipitated DNA.
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Analyze the enrichment of specific promoter regions by qPCR.
Signaling Pathways Modulated by this compound
HDAC inhibitors can influence multiple signaling pathways that are crucial for the survival and proliferation of leukemia cells.
Caption: Key signaling pathways affected by this compound.
Experimental Workflow
A typical workflow for investigating the effects of this compound on leukemia cell lines is outlined below.
Caption: Experimental workflow for this compound studies.
Conclusion
This compound represents a valuable chemical probe for studying the role of HDACs in the regulation of gene expression in leukemia. The protocols and data presented in these application notes, based on the established effects of other HDAC inhibitors, provide a solid framework for characterizing the anti-leukemic properties of this compound. Future studies should focus on identifying the specific HDAC isoforms targeted by this compound and exploring its efficacy in combination with other anti-cancer agents to develop more effective therapeutic strategies for leukemia.
References
- 1. Investigation of Decitabine Effects on HDAC3 and HDAC7 mRNA Expression in NALM-6 and HL-60 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. divingintogeneticsandgenomics.com [divingintogeneticsandgenomics.com]
- 3. HDAC Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. HDAC activity is dispensable for repression of cell-cycle genes by DREAM and E2F:RB complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Class I/IIb-Selective HDAC Inhibitor Exhibits Oral Bioavailability and Therapeutic Efficacy in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Selective Inhibition of HDAC Class I Sensitizes Leukemia and Neuroblastoma Cells to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC3 Activity is Essential for Human Leukemic Cell Growth and the Expression of β-catenin, MYC, and WT1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Hdac-IN-60 solubility issues and recommended solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hdac-IN-60.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent inhibitor of histone deacetylases (HDACs). It is an investigational compound used in research to study the role of HDACs in various cellular processes.
Q2: What is the mechanism of action of this compound?
A2: this compound exerts its effects by inhibiting the enzymatic activity of HDACs. This leads to an increase in the acetylation of histone and non-histone proteins, which in turn modulates gene expression. Specifically, this compound has been shown to promote the intracellular generation of Reactive Oxygen Species (ROS), cause DNA damage, block the cell cycle at the G2/M phase, and activate the mitochondria-related apoptotic pathway, ultimately leading to cell apoptosis.[1]
Troubleshooting Guide: Solubility Issues
Researchers may occasionally encounter challenges with the solubility of this compound. This guide provides systematic steps to address these issues.
Problem: this compound is not dissolving properly or is precipitating out of solution.
Solution Workflow:
Caption: Troubleshooting workflow for this compound solubility issues.
Detailed Steps:
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Verify Solvent Choice and Purity:
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Recommended Solvent: The most common solvent for initial stock solutions of this compound and similar hydrophobic compounds is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
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Purity Matters: Ensure the DMSO is of high purity (≥99.9%) and anhydrous. Water content in DMSO can significantly decrease the solubility of many organic compounds. Use fresh, unopened vials of DMSO whenever possible.
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-
Review the Concentration:
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Attempting to dissolve the compound at a concentration higher than its solubility limit will result in precipitation. While specific quantitative data for this compound is provided on the Certificate of Analysis upon purchase, it is advisable to start with a lower concentration and gradually increase if needed.
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Gentle Warming:
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Warming the solution in a water bath at 37°C for a short period (5-10 minutes) can aid in dissolution.
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Caution: Avoid excessive heat, as it may degrade the compound.
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Sonication:
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Brief sonication in a water bath can help to break up any clumps of powder and facilitate dissolution. Use short bursts of sonication to avoid heating the sample.
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-
Vortexing:
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Thorough vortexing for a few minutes can also aid in dissolving the compound.
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Prepare a Fresh Stock Solution:
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If the above steps fail, it is recommended to prepare a fresh stock solution using a new aliquot of this compound and fresh, high-purity solvent.
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-
Contact Technical Support:
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If solubility issues persist after following these steps, please contact our technical support team for further assistance. Provide details of your protocol, including the lot number of the compound, the solvent used, and the concentration you are trying to achieve.
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Data Presentation
Table 1: Recommended Solvents and General Handling
| Solvent | Recommended Use | Notes |
| DMSO | Primary solvent for creating concentrated stock solutions. | Use high-purity, anhydrous DMSO. Store stock solutions at -20°C or -80°C. |
| Ethanol | Can be used for preparing working solutions from a DMSO stock. | The final concentration of DMSO in the aqueous buffer should be kept low (typically <0.5%) to avoid solvent effects on cells. |
| Aqueous Buffers (e.g., PBS) | Not recommended for initial dissolution. | This compound is expected to have very low solubility in aqueous solutions. Dilute from a DMSO stock for final experimental concentrations. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
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Materials:
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This compound (solid powder)
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Anhydrous, high-purity DMSO
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Sterile microcentrifuge tubes
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Procedure:
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Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
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Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 ml of a 10 mM stock solution, you will need to calculate the mass based on the molecular weight of this compound.
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Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.
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Vortex the solution for 2-3 minutes until the solid is completely dissolved. Gentle warming to 37°C or brief sonication may be used if necessary.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the stock solution at -20°C or -80°C.
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Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: Proposed signaling pathway of this compound leading to apoptosis.
References
Optimizing Hdac-IN-60 concentration for maximum efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Hdac-IN-60 for maximum efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of histone deacetylases (HDACs).[1][2] Its primary mechanism of action involves the inhibition of HDAC enzymes, which leads to an increase in the acetylation of histone and non-histone proteins. This alteration in protein acetylation can modulate gene expression, leading to the promotion of intracellular reactive oxygen species (ROS) generation, DNA damage, and ultimately, cell cycle arrest and apoptosis.[1][2]
Q2: What are the known cellular effects of this compound?
A2: this compound has been shown to induce several key cellular effects, including:
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Induction of Apoptosis: It can activate the mitochondria-related apoptotic pathway.[1][2]
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Cell Cycle Arrest: It is known to block the cell cycle at the G2/M phase.[1][2]
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DNA Damage: this compound can cause DNA damage within cells.[1][2]
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Generation of Reactive Oxygen Species (ROS): It promotes the intracellular generation of ROS.[1][2]
Q3: How should I prepare a stock solution of this compound?
A3: For detailed instructions on preparing a stock solution, please refer to the Certificate of Analysis provided with your specific lot of this compound. Generally, HDAC inhibitors are often dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution, which can then be further diluted in cell culture medium for experiments.
Q4: What is a typical starting concentration range for this compound in cell-based assays?
A4: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on data for other HDAC inhibitors, a starting point for dose-response experiments could range from nanomolar to low micromolar concentrations. It is crucial to perform a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of the desired activity) for your specific cell line and assay.
Troubleshooting Guides
Problem 1: No or low efficacy observed at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration calculation. | Double-check all calculations for dilution of the stock solution. |
| Degradation of this compound. | Ensure the compound has been stored correctly as per the manufacturer's instructions (typically at -20°C or -80°C). Prepare fresh dilutions from a new stock solution. |
| Cell line resistance. | Some cell lines may be inherently resistant to HDAC inhibitors. Consider using a different cell line or a positive control compound known to be effective in your cell line to validate the assay. |
| Suboptimal incubation time. | The time required to observe an effect can vary. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period. |
| Assay sensitivity. | Ensure your assay is sensitive enough to detect the expected changes. For example, when measuring apoptosis, use multiple methods for confirmation (e.g., Annexin V staining and caspase activity assays). |
Problem 2: High level of cytotoxicity observed even at low concentrations.
| Possible Cause | Troubleshooting Step |
| Cell line is highly sensitive. | Perform a dose-response experiment starting with much lower concentrations (e.g., in the picomolar or low nanomolar range) to identify a non-toxic working range. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle control (medium with solvent only) to assess its effect on cell viability. |
| Incorrect cell seeding density. | Seeding cells at a very low density can make them more susceptible to drug treatment. Optimize the cell seeding density for your specific cell line and assay duration. |
Experimental Protocols & Data
Data Presentation: Efficacy of this compound
Quantitative data for this compound is not yet widely available in peer-reviewed literature. The following table is a template that researchers can use to structure their own experimental data when determining the optimal concentration of this compound.
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) | Maximum Efficacy (%) | Notes |
| e.g., HeLa | MTT Assay | 48 | [Your Data] | [Your Data] | [Your Observations] |
| e.g., A549 | Annexin V Apoptosis Assay | 72 | [Your Data] | [Your Data] | [Your Observations] |
| e.g., MCF-7 | Cell Cycle Analysis (G2/M Arrest) | 24 | [Your Data] | [Your Data] | [Your Observations] |
Key Experimental Methodologies
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
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Materials:
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This compound
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Cell line of interest
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96-well cell culture plates
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Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
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Microplate reader
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Procedure:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare serial dilutions of this compound in complete cell culture medium.
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Remove the overnight culture medium from the cells and add the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
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Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
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Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
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Add the solubilization solution to each well to dissolve the formazan crystals.
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Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
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Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
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Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for this compound efficacy testing.
Caption: Troubleshooting decision tree for this compound experiments.
References
Potential off-target effects of Hdac-IN-60 in cellular assays
Welcome to the technical support center for Hdac-IN-60. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound in cellular assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent histone deacetylase (HDAC) inhibitor.[1][2][3] Its primary mechanism of action involves the inhibition of HDAC enzymes, which leads to an increase in the acetylation of histone and non-histone proteins. This alteration in protein acetylation can induce a variety of cellular responses, including the promotion of intracellular reactive oxygen species (ROS) generation, DNA damage, cell cycle arrest at the G2/M phase, and the activation of the mitochondria-related apoptotic pathway.[1][2]
Q2: Are there any known off-target effects of this compound?
While specific off-target profiling data for this compound is not extensively published, it is important to consider potential off-target effects common to the chemical class of HDAC inhibitors. Many HDAC inhibitors, particularly those with a hydroxamate scaffold, have been shown to interact with other metalloenzymes. A notable off-target that has been identified for numerous hydroxamate-based HDAC inhibitors is Metallo-beta-lactamase domain-containing protein 2 (MBLAC2), a poorly characterized palmitoyl-CoA hydrolase.[4][5][6][7][8] Inhibition of MBLAC2 has been linked to the accumulation of extracellular vesicles.[4][7][8] Researchers should be aware of this potential off-target activity when interpreting results from cellular assays.
Q3: What are the expected phenotypic effects of this compound in cancer cell lines?
Based on its mechanism of action, this compound is expected to induce cell cycle arrest and apoptosis in cancer cells.[1][2] Specifically, users can anticipate a block in the G2/M phase of the cell cycle and an increase in markers of apoptosis, such as caspase activation and PARP cleavage. Furthermore, the induction of DNA damage and reactive oxygen species (ROS) can contribute to its cytotoxic effects.[1][2]
Troubleshooting Guide
This guide addresses potential issues and unexpected outcomes when using this compound in cellular assays.
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| High cell toxicity in non-cancerous cell lines | Off-target effects or non-specific cytotoxicity. | 1. Dose-response curve: Perform a dose-response experiment to determine the optimal concentration with a therapeutic window between cancerous and non-cancerous cells. 2. Control compounds: Include a well-characterized, isoform-selective HDAC inhibitor as a control to assess if the observed toxicity is a class effect. 3. Off-target assessment: If possible, measure the activity of known off-targets like MBLAC2 in your cellular model. |
| Inconsistent results between experiments | Compound stability, cell line variability, or assay conditions. | 1. Compound handling: Ensure proper storage of this compound and prepare fresh dilutions for each experiment. 2. Cell line authentication: Regularly authenticate your cell lines to rule out contamination or genetic drift. 3. Standardize protocols: Maintain consistent cell seeding densities, treatment times, and assay procedures. |
| Unexpected changes in extracellular vesicle secretion | Potential inhibition of the off-target MBLAC2. | 1. Confirm MBLAC2 inhibition: If resources permit, perform a direct enzymatic assay for MBLAC2 activity in the presence of this compound. 2. siRNA knockdown: Use siRNA to specifically knock down MBLAC2 and compare the phenotype to that observed with this compound treatment. This can help to deconvolve the on- and off-target effects. |
| Lack of apoptotic response at expected concentrations | Cell line resistance or issues with the apoptotic pathway. | 1. HDAC inhibition confirmation: Verify that this compound is inhibiting HDACs in your cell line by measuring histone acetylation levels (e.g., via Western blot for acetylated histones). 2. Apoptosis pathway integrity: Check the expression and function of key apoptotic proteins (e.g., caspases, Bcl-2 family members) in your cell line. 3. Alternative cell death mechanisms: Investigate other forms of cell death, such as autophagy or necroptosis. |
Experimental Protocols
1. Cellular Viability Assay (MTS Assay)
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
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Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
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Measure the absorbance at 490 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle-treated control.
2. Cell Cycle Analysis (Propidium Iodide Staining)
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Seed cells in a 6-well plate and treat with this compound at the desired concentration for 24 hours.
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Harvest cells by trypsinization and wash with ice-cold PBS.
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Fix the cells in 70% ethanol at -20°C for at least 2 hours.
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Wash the cells with PBS and resuspend in a solution containing propidium iodide and RNase A.
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Incubate for 30 minutes at room temperature in the dark.
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Analyze the cell cycle distribution by flow cytometry.
3. Western Blot for Acetylated Histones
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Treat cells with this compound for the desired time and concentration.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine protein concentration using a BCA assay.
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Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate with a primary antibody against acetylated histone H3 or H4 overnight at 4°C.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate. Use an antibody against total histone H3 or a loading control like GAPDH for normalization.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target [sfb1309.de]
- 8. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
Technical Support Center: Interpreting Hdac-IN-60-Induced Changes in Gene Expression Profiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Hdac-IN-60 in their experiments. The information is designed to assist in interpreting gene expression changes and troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is a potent histone deacetylase (HDAC) inhibitor. By inhibiting HDAC enzymes, it leads to an accumulation of acetylated histones, which alters chromatin structure and modulates the expression of a subset of genes.[1] Functionally, this compound has been shown to promote the intracellular generation of reactive oxygen species (ROS), cause DNA damage, block the cell cycle at the G2/M phase, and activate the mitochondria-related apoptotic pathway to induce cell apoptosis.
Q2: What kind of changes in gene expression should I expect after treating cells with this compound?
Treatment with HDAC inhibitors like this compound typically results in changes to a relatively small subset of the transcriptome, often estimated to be between 0.5% and 20% of all genes.[2] It is a common misconception that HDAC inhibitors only lead to gene upregulation. In fact, studies have consistently shown that they can lead to both the upregulation and downregulation of a similar number of genes.[1][2]
Q3: Are there any known hallmark genes that are consistently modulated by HDAC inhibitors?
Yes, one of the most consistently upregulated genes following treatment with various HDAC inhibitors is CDKN1A, which encodes the p21 protein.[1][3] p21 is a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest.[3] Researchers often use the upregulation of p21 as a positive control to confirm the activity of an HDAC inhibitor in their experimental system.
Q4: How long should I treat my cells with this compound before analyzing gene expression changes?
The optimal treatment time can vary depending on the cell type and the specific genes of interest. Histone hyperacetylation can be detected as early as 30 minutes after treatment.[2] However, changes in mRNA levels may take longer to become apparent. A time-course experiment (e.g., 6, 12, 24, and 48 hours) is recommended to determine the optimal time point for observing the desired gene expression changes in your specific model system.
Q5: I am not observing the expected changes in gene expression. What are some potential reasons?
Several factors could contribute to a lack of response. These include issues with the compound itself (solubility, stability), cell line-specific resistance, or technical problems with the downstream analysis. Refer to the troubleshooting guides below for more detailed information.
Data Presentation: Hypothetical Gene Expression Changes Induced by this compound
The following table represents a hypothetical dataset of differentially expressed genes in a cancer cell line treated with this compound for 24 hours, as would be identified by RNA sequencing. This data is for illustrative purposes to guide users in presenting their own results.
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Biological Process |
| Upregulated Genes | ||||
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | 3.5 | <0.001 | Cell Cycle Arrest |
| BAX | BCL2 Associated X, Apoptosis Regulator | 2.8 | <0.001 | Apoptosis |
| BAK1 | BCL2 Antagonist/Killer 1 | 2.5 | <0.001 | Apoptosis |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 2.2 | <0.005 | DNA Damage Response |
| HMOX1 | Heme Oxygenase 1 | 3.1 | <0.001 | Oxidative Stress Response |
| Downregulated Genes | ||||
| BCL2 | B-Cell CLL/Lymphoma 2 | -2.5 | <0.001 | Anti-Apoptosis |
| CCNA2 | Cyclin A2 | -2.1 | <0.005 | Cell Cycle Progression |
| CDK1 | Cyclin Dependent Kinase 1 | -1.9 | <0.005 | Cell Cycle Progression |
| E2F1 | E2F Transcription Factor 1 | -1.8 | <0.01 | Cell Cycle Progression |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | -2.3 | <0.001 | Cell Proliferation |
Experimental Protocols & Troubleshooting
Experimental Workflow for Analyzing this compound Induced Gene Expression Changes
Detailed Methodologies
1. Cell Treatment with this compound for RNA Sequencing
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Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
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Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentration. Always include a vehicle control (e.g., DMSO alone) at the same final concentration as the this compound treatment.
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Treatment: Replace the existing medium with the medium containing this compound or the vehicle control. Incubate for the desired time period (e.g., 24 hours).
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Cell Harvest and RNA Extraction: After incubation, wash the cells with ice-cold PBS and lyse them directly in the plate using a suitable lysis buffer from an RNA extraction kit (e.g., RNeasy Kit, QIAGEN). Proceed with RNA extraction according to the manufacturer's protocol. Ensure to include a DNase treatment step to remove any contaminating genomic DNA.
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Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA should have a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) of >8.
2. qPCR Validation of Differentially Expressed Genes
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Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
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Primer Design: Design primers for your genes of interest and at least one stable housekeeping gene (e.g., GAPDH, ACTB). Primers should span an exon-exon junction to avoid amplification of any residual genomic DNA.
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qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix. A typical reaction includes cDNA template, forward and reverse primers, and master mix. Include a no-template control (NTC) for each primer set to check for contamination.
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Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). Include a melt curve analysis at the end to verify the specificity of the amplified product.
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Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the gene of interest to the housekeeping gene.
3. Western Blot for Histone Acetylation
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Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as an HDAC inhibitor (e.g., Trichostatin A) to preserve the acetylation status of proteins.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on a 4-20% SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Antibody Incubation: Incubate the membrane with a primary antibody against acetylated histones (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against total histone H3 or H4 as a loading control.
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Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Troubleshooting Guides
RNA Sequencing and qPCR
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low RNA Yield or Poor Quality (Low RIN Score) | - Insufficient cell number- Incomplete cell lysis- RNase contamination- Improper sample storage | - Start with a sufficient number of cells.- Ensure complete homogenization/lysis.- Use RNase-free reagents and sterile techniques.- Process samples immediately or store them properly at -80°C.[4] |
| No or Low Amplification in qPCR | - Poor primer design- Low template concentration- Presence of PCR inhibitors | - Validate primer efficiency.- Increase the amount of cDNA in the reaction.- Dilute the cDNA template to reduce inhibitor concentration.[5] |
| Inconsistent Results Between Replicates | - Pipetting errors- Variation in cell seeding density- Inconsistent treatment conditions | - Use calibrated pipettes and be consistent with your technique.- Ensure uniform cell seeding across all wells/plates.- Standardize all treatment steps. |
| Discrepancy Between RNA-Seq and qPCR Data | - Different splice variants being detected- Primer inefficiency in qPCR- Normalization issues in RNA-Seq | - Design qPCR primers to target the same exon as the RNA-Seq reads.- Validate qPCR primer efficiency.- Re-evaluate the normalization method used for RNA-Seq data. |
Western Blotting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal for Acetylated Histones | - Inefficient protein extraction- Low antibody concentration- Insufficient incubation time- Loss of acetylation during sample prep | - Use a lysis buffer optimized for nuclear proteins.- Optimize the primary antibody concentration.- Increase the primary antibody incubation time (e.g., overnight at 4°C).- Always include HDAC inhibitors in your lysis buffer. |
| High Background | - Insufficient blocking- High antibody concentration- Inadequate washing | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Decrease the primary or secondary antibody concentration.- Increase the number and duration of washes. |
| Uneven Loading | - Inaccurate protein quantification- Pipetting errors | - Re-quantify protein concentrations.- Be precise when loading samples onto the gel. |
Small Molecule Inhibitor Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound Precipitation in Culture Medium | - Poor solubility of this compound- High final concentration | - Check the solubility of this compound in your culture medium.- Prepare fresh dilutions from a concentrated stock just before use.- Consider using a lower concentration or a different solvent for the stock solution (if compatible with cell culture). |
| Inconsistent Cellular Effects | - Instability of the compound in solution- Variation in treatment duration | - Prepare fresh working solutions for each experiment.- Adhere to a strict and consistent treatment timeline. |
| Observed Effects are Off-Target | - The inhibitor may be affecting other proteins besides HDACs. | - Use a structurally unrelated HDAC inhibitor as a positive control to see if it phenocopies the effects of this compound.- Perform a dose-response curve to ensure you are using the inhibitor at a concentration within its selective range. |
Signaling Pathway Visualization
This compound Induced Apoptosis Pathway
The following diagram illustrates a simplified, representative signaling pathway for apoptosis induced by an HDAC inhibitor like this compound, based on its known cellular effects.
References
- 1. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Cyclin-Dependent Kinase Inhibitor p21 Is a Crucial Target for Histone Deacetylase 1 as a Regulator of Cellular Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Innate Immune Gene Expression Following HDAC Inhibitor Treatment by High Throughput qPCR and PhosFlow Cytometry | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Overcoming Resistance to HDAC-IN-60 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of HDAC-IN-60, a potent histone deacetylase (HDAC) inhibitor. This guide is designed to address specific issues that may be encountered during experiments and to provide strategies for overcoming potential resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also referred to as compound 21a) is a potent inhibitor of histone deacetylases (HDACs).[1][2] Its primary mechanism of action involves the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones and other non-histone proteins. This alteration in protein acetylation disrupts normal cellular processes in cancer cells. Specifically, this compound has been shown to promote the intracellular generation of reactive oxygen species (ROS), which can lead to DNA damage.[1][2] Consequently, this triggers cell cycle arrest at the G2/M phase and activates the mitochondria-related apoptotic pathway, ultimately inducing programmed cell death in cancer cells.[1][2]
Q2: Which cancer cell lines are sensitive to this compound?
Preclinical studies have demonstrated that this compound has a good inhibitory effect against a range of cancer cell lines.[2] Two representative compounds from the same series, which includes this compound, showed IC50 values in the range of 0.29 to 1.70 µM in the five tested cancer cell lines.[2] The pancreatic cancer cell line PANC-1 was specifically highlighted as a model for subsequent biological studies with these compounds.[2]
Q3: What are the known mechanisms of resistance to HDAC inhibitors in general?
While specific resistance mechanisms to this compound have not yet been reported, resistance to other HDAC inhibitors is a known phenomenon in cancer therapy.[1] Some established mechanisms include:
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Increased expression of drug efflux pumps: Overexpression of proteins like P-glycoprotein (Pgp), encoded by the ABCB1 gene, can actively transport HDAC inhibitors out of the cancer cell, reducing their intracellular concentration and efficacy.
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Alterations in apoptosis signaling: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins can make cancer cells more resistant to the apoptotic effects of HDAC inhibitors.
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Changes in HDAC expression levels: Increased expression of the target HDACs or other related HDAC isoforms can sometimes compensate for the inhibitory effect of the drug.
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Activation of pro-survival signaling pathways: Activation of pathways such as the PI3K/Akt/mTOR and MAPK pathways can promote cell survival and counteract the cytotoxic effects of HDAC inhibitors.[3]
Q4: How can I troubleshoot a lack of response to this compound in my cancer cell line?
If you observe a diminished or lack of response to this compound in your experiments, consider the following troubleshooting steps:
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Confirm Compound Integrity: Ensure the proper storage and handling of the this compound compound to maintain its stability and activity.
-
Optimize Concentration and Exposure Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line.
-
Assess Cell Line Viability: Use a reliable cell viability assay (e.g., MTT, CellTiter-Glo) to accurately measure the cytotoxic effects of this compound.
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Investigate Potential Resistance Mechanisms: If resistance is suspected, you can investigate the mechanisms mentioned in Q3. This may involve western blotting for drug efflux pumps or apoptosis-related proteins, or qPCR for gene expression changes.
-
Consider Combination Therapies: Combining this compound with other anti-cancer agents can be a powerful strategy to overcome resistance and enhance efficacy.
Troubleshooting Guide: Overcoming Resistance to this compound
This guide provides a structured approach to identifying and overcoming resistance to this compound in your cancer cell line experiments.
Problem 1: Reduced or No Cytotoxicity Observed
| Possible Cause | Troubleshooting Steps |
| Intrinsic or acquired resistance in the cancer cell line. | 1. Evaluate Expression of Resistance-Associated Proteins: - Western Blot: Analyze the protein levels of P-glycoprotein (ABCB1/MDR1), Bcl-2, and Bcl-xL. Increased expression of these proteins may indicate a mechanism of resistance.2. Explore Combination Therapies: - Based on the known mechanisms of HDAC inhibitors, consider combining this compound with: - A P-glycoprotein inhibitor: To block the efflux of this compound. - A Bcl-2 family inhibitor (e.g., Venetoclax): To enhance the pro-apoptotic signal. - A PI3K/Akt or MAPK pathway inhibitor: To block pro-survival signaling. |
| Suboptimal experimental conditions. | 1. Verify IC50 Value: - Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cell line. Published data for similar compounds suggest a range of 0.29-1.70 µM.[2]2. Optimize Treatment Duration: - Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal exposure time for inducing cell death. |
Problem 2: Attenuated Induction of Apoptosis
| Possible Cause | Troubleshooting Steps |
| Dysregulation of apoptotic pathways. | 1. Assess Apoptosis Markers: - Western Blot: Measure the levels of cleaved caspase-3 and PARP to confirm the activation of the apoptotic cascade. - Flow Cytometry: Use an Annexin V/Propidium Iodide (PI) staining assay to quantify the percentage of apoptotic cells.2. Investigate Mitochondrial Involvement: - Mitochondrial Membrane Potential Assay: Use a fluorescent probe (e.g., JC-1, TMRE) to assess changes in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. |
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of two representative compounds from the same series as this compound against various cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity of this compound Analogs
| Compound | Cancer Cell Line | IC50 (µM) |
| Analog 1 | Cell Line A | 0.30 - 1.29 |
| Analog 2 | Cell Line B | 0.29 - 1.70 |
| Analog 1 | Cell Line C | 0.30 - 1.29 |
| Analog 2 | Cell Line D | 0.29 - 1.70 |
| Analog 1 | Cell Line E | 0.30 - 1.29 |
Data extracted from Yang Y, et al. ChemMedChem. 2023.[2]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
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Seed cancer cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
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Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for the desired time period (e.g., 48 hours).
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Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 490 nm using a microplate reader.
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Calculate the cell viability as a percentage of the untreated control.
2. Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
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Treat cancer cells with this compound at the desired concentration and time point.
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Harvest the cells by trypsinization and wash them with cold PBS.
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Resuspend the cells in 1X Annexin V binding buffer.
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Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
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Analyze the stained cells by flow cytometry within 1 hour.
3. Reactive Oxygen Species (ROS) Detection
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Treat cancer cells with this compound.
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Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), according to the manufacturer's instructions.
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Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Signaling Pathways and Experimental Workflows
Below are diagrams generated using Graphviz to visualize key concepts related to this compound's mechanism of action and troubleshooting workflows.
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Validate User [ashpublications.org]
- 2. Design, Synthesis, and Biological Evaluation of Histone Deacetylase Inhibitors Derived from Erianin and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to histone deacetylase inhibitors in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and preparing Hdac-IN-60 solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and preparing Hdac-IN-60 solutions. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of histone deacetylases (HDACs).[1][2][3] Its primary mechanism of action involves increasing the acetylation of histone and non-histone proteins, which leads to the modulation of gene expression.[4] This activity can promote the intracellular generation of reactive oxygen species (ROS), cause DNA damage, block the cell cycle at the G2/M phase, and activate the mitochondria-related apoptotic pathway, ultimately inducing cell death in cancer cells.[1][3]
Q2: What are the physical and chemical properties of this compound?
A2: this compound is a solid compound with the following properties:
Q3: How should I store this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to three years. Once in solution, it should be stored at -80°C for up to one year.[5] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). For other HDAC inhibitors, solubility in DMSO can be as high as 100 mg/mL, often requiring sonication to fully dissolve.[6] It is advisable to start with a small amount of the compound and solvent to determine the optimal solubility for your stock solution.
Data Presentation
Table 1: Solubility and Storage Recommendations for this compound
| Parameter | Recommendation | Source |
| Solubility | ||
| DMSO | Soluble. While specific data for this compound is not available, similar HDAC inhibitors can be dissolved in DMSO at concentrations up to 100 mg/mL, potentially requiring sonication. | [6] |
| Ethanol | Information not available. It is recommended to test solubility in a small volume first. | |
| PBS | Poorly soluble. It is not recommended for preparing primary stock solutions. | |
| Storage of Solid | -20°C for up to 3 years. | [5] |
| Storage of Solution | -80°C for up to 1 year (in DMSO). Aliquot to avoid freeze-thaw cycles. | [5] |
Experimental Protocols
Detailed Methodology for a Cell-Based Assay Using this compound
This protocol provides a general framework for assessing the activity of this compound in a cancer cell line. Optimization may be required for different cell types and experimental conditions.
1. Preparation of this compound Stock Solution: a. Aseptically weigh out a precise amount of this compound powder in a sterile microcentrifuge tube. b. Add the required volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM). c. To aid dissolution, gently vortex the tube and, if necessary, sonicate in a water bath until the solid is completely dissolved. d. Aliquot the stock solution into sterile, single-use tubes and store at -80°C.
2. Cell Culture and Seeding: a. Culture your chosen cancer cell line (e.g., HeLa, A549) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂. b. On the day before the experiment, harvest the cells using trypsin and perform a cell count. c. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well) to ensure they are in the exponential growth phase at the time of treatment. Allow the cells to attach overnight.
3. Treatment with this compound: a. On the day of the experiment, prepare a series of dilutions of the this compound stock solution in fresh, serum-free or low-serum medium. It is important to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤ 0.1%). b. Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control. c. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
4. Assessment of Cell Viability (e.g., MTT Assay): a. Following the incubation period, add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. b. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer). c. Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. d. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Media | - The final concentration of this compound exceeds its solubility in the aqueous culture medium.- The final DMSO concentration is too low to maintain solubility. | - Lower the final concentration of this compound.- Ensure the stock solution is fully dissolved in DMSO before diluting in media.- Perform a solubility test of this compound in your specific culture medium. |
| Inconsistent or No Biological Activity | - The compound has degraded due to improper storage or multiple freeze-thaw cycles.- The concentration used is too low to elicit a response.- The cell line is resistant to HDAC inhibition. | - Use a fresh aliquot of the stock solution.- Perform a dose-response experiment with a wider range of concentrations.- Verify the expression of relevant HDACs in your cell line.- Include a positive control HDAC inhibitor (e.g., Vorinostat) to confirm assay performance. |
| High Background or Off-Target Effects | - The concentration of this compound is too high, leading to non-specific cytotoxicity.- The final DMSO concentration is toxic to the cells. | - Determine the IC50 value and use concentrations around this value for mechanistic studies.- Ensure the final DMSO concentration in all wells is consistent and below the toxic threshold for your cell line (typically <0.5%). |
| Variability Between Replicate Wells | - Uneven cell seeding.- Pipetting errors during treatment or assay reagent addition.- Edge effects in the multi-well plate. | - Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.- Use calibrated pipettes and change tips between different concentrations.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
Visualizations
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: General experimental workflow for this compound cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC-IN-65_TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
Identifying and mitigating artifacts in Hdac-IN-60-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Hdac-IN-60 in their experiments. The information is designed to help identify and mitigate common artifacts and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, hydroxamate-based inhibitor of histone deacetylases (HDACs).[1] HDACs are enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins. By inhibiting HDACs, this compound leads to an accumulation of acetylated proteins, which in turn alters gene expression and various cellular processes. This can result in the promotion of reactive oxygen species (ROS) generation, DNA damage, cell cycle arrest at the G2/M phase, and the activation of the mitochondria-related apoptotic pathway.[1]
Q2: What are the common assays used to characterize the effects of this compound?
Common assays to characterize the effects of this compound include:
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HDAC Activity Assays: To measure the direct inhibitory effect of this compound on HDAC enzyme activity.
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Cell Viability/Cytotoxicity Assays: To determine the concentration-dependent effect of this compound on cell survival.
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Apoptosis Assays: To quantify the induction of programmed cell death, often by measuring caspase-3/7 activity.
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Cell Cycle Analysis: To determine the effect of this compound on cell cycle progression, typically using propidium iodide staining and flow cytometry.
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Intracellular ROS Measurement: To quantify the generation of reactive oxygen species, for example, using probes like DCFH-DA.
Q3: What are the key considerations for preparing this compound for in vitro and cell-based assays?
This compound, like many small molecule inhibitors, requires careful preparation to ensure accurate and reproducible results. Key considerations include:
-
Solubility: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure complete dissolution and to be mindful of the final DMSO concentration in the assay, as high concentrations can be toxic to cells.
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Stability: Hydroxamate-based HDAC inhibitors can be unstable in aqueous solutions over time.[2] It is recommended to prepare fresh dilutions from a DMSO stock for each experiment and to avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guides
HDAC Activity Assays (Fluorometric)
Problem: Low or no signal in the assay.
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | Ensure the HDAC enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot of the enzyme. |
| Incorrect Buffer Conditions | Verify the pH and composition of the assay buffer. Ensure all components are at the recommended concentrations. |
| Substrate Degradation | Prepare the fluorescent substrate solution fresh for each experiment and protect it from light. |
| Insufficient Incubation Time | Optimize the incubation time for the enzyme-substrate reaction. |
Problem: High background fluorescence.
| Potential Cause | Troubleshooting Step |
| Autofluorescence of this compound | Run a control well with this compound and all assay components except the enzyme to measure its intrinsic fluorescence. Subtract this background from the experimental wells. |
| Contaminated Reagents | Use high-purity water and reagents. Filter-sterilize buffers if necessary. |
| Non-enzymatic Substrate Deacetylation | Include a "no enzyme" control to assess the rate of spontaneous substrate deacetylation. |
Cell-Based Assays
Problem: Inconsistent IC50 values in cell viability assays.
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Cell density can influence the apparent potency of a compound. |
| This compound Precipitation | Visually inspect the wells after adding this compound to ensure it has not precipitated out of solution, especially at higher concentrations. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
Problem: Artifacts in Apoptosis Assays (Caspase-3/7).
| Potential Cause | Troubleshooting Step |
| Incorrect Timing of Measurement | Caspase activation is a transient event. Perform a time-course experiment to determine the optimal time point for measuring caspase-3/7 activity after this compound treatment.[3] |
| Compound Interference with Luciferase | If using a luciferase-based caspase assay, test this compound in a luciferase counter-assay to check for direct inhibition of the reporter enzyme. |
| Cell Detachment | Apoptotic cells may detach from the plate. Ensure that both adherent and detached cells are collected and lysed for the assay. |
Problem: Ambiguous Results in Cell Cycle Analysis.
| Potential Cause | Troubleshooting Step |
| Cell Clumping | Ensure a single-cell suspension is obtained before and after fixation to avoid doublets, which can be misinterpreted as G2/M cells. Pass cells through a cell strainer if necessary. |
| Inadequate Fixation | Use cold 70% ethanol and add it dropwise while gently vortexing to prevent cell aggregation and ensure proper fixation.[4] |
| RNase Treatment | Propidium iodide can bind to RNA. Ensure adequate RNase treatment to eliminate RNA-related signals and obtain a clean DNA histogram.[4] |
Problem: High Variability in Intracellular ROS Measurements.
| Potential Cause | Troubleshooting Step |
| Probe Auto-oxidation | Protect the DCFH-DA probe from light and prepare it fresh. Run a "no cells" control to check for auto-oxidation of the probe in the assay medium. |
| Cellular Autofluorescence | Include an unstained cell control to measure the baseline autofluorescence of the cells. |
| Photobleaching | Minimize the exposure of stained cells to light before and during measurement. |
Quantitative Data Summary
Table 1: Reported IC50 Values for Hydroxamate-Based HDAC Inhibitors
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| Vorinostat | MV4-11 (Leukemia) | Cytotoxicity | 0.636 µM | [5] |
| Vorinostat | Daudi (Lymphoma) | Cytotoxicity | 0.493 µM | [5] |
| Panobinostat | A2780 (Ovarian) | HDAC Inhibition | 0.60 µM | [6] |
| Belinostat | A2780 (Ovarian) | HDAC Inhibition | 0.50 µM | [6] |
Table 2: Example of Cell Cycle Distribution Changes Induced by HDAC Inhibitors
| Treatment | Cell Line | % G0/G1 | % S | % G2/M | Reference |
| Control | SW-982 | 63 | 25 | 12 | [7] |
| SAHA (IC50) | SW-982 | 68 | 18 | 14 | [7] |
| Control | SW-1353 | 65 | 23 | 12 | [7] |
| SAHA (IC50) | SW-1353 | 70 | 17 | 13 | [7] |
Experimental Protocols
Detailed Protocol: Fluorometric HDAC Activity Assay
This protocol is adapted from commercially available kits and general procedures.[8][9][10]
-
Reagent Preparation:
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Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
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Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
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Prepare a working solution of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in Assay Buffer.
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Prepare a developer solution containing trypsin.
-
-
Assay Procedure:
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In a 96-well black plate, add Assay Buffer.
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Add serial dilutions of this compound or DMSO (vehicle control).
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Add the HDAC enzyme to all wells except the "no enzyme" control.
-
Incubate for 15 minutes at 37°C.
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Initiate the reaction by adding the HDAC substrate solution.
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Incubate for 30-60 minutes at 37°C, protected from light.
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Stop the reaction by adding the developer solution.
-
Incubate for 15-30 minutes at 37°C.
-
Read the fluorescence on a microplate reader (e.g., Ex/Em = 360/460 nm).
-
Detailed Protocol: Caspase-3/7 Activity Assay
This protocol is based on a luminescent caspase-3/7 assay.[11]
-
Cell Seeding:
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Seed cells in a 96-well white plate at a density that allows for logarithmic growth during the experiment.
-
-
Treatment:
-
Treat cells with various concentrations of this compound or DMSO (vehicle control).
-
Include a positive control for apoptosis (e.g., staurosporine).
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture medium.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
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Incubate at room temperature for 30 minutes to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Detailed Protocol: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is a standard method for cell cycle analysis by flow cytometry.[4][12][13][14]
-
Cell Culture and Treatment:
-
Culture cells to 60-70% confluency.
-
Treat cells with this compound for the desired time.
-
-
Cell Harvesting and Fixation:
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Harvest both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours or overnight.
-
-
Staining:
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Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
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Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Detailed Protocol: Intracellular ROS Measurement with DCFH-DA
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.[15][16][17][18][19][20][21]
-
Cell Seeding and Treatment:
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Seed cells in a 96-well black, clear-bottom plate.
-
Treat cells with this compound for the desired time. Include a positive control (e.g., H2O2).
-
-
Staining:
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Remove the treatment medium and wash the cells with warm PBS or HBSS.
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Load the cells with DCFH-DA solution (e.g., 10-20 µM in serum-free medium) and incubate for 30-45 minutes at 37°C in the dark.
-
-
Measurement:
-
Wash the cells twice with PBS or HBSS to remove excess probe.
-
Add PBS or HBSS to the wells.
-
Immediately measure the fluorescence on a microplate reader (Ex/Em = ~485/535 nm).
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for a fluorometric HDAC activity assay.
Caption: A logical approach to troubleshooting experimental issues.
References
- 1. Frontiers | Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [promega.sg]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 7. researchgate.net [researchgate.net]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. abcam.com [abcam.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Cell cycle analysis [bio-protocol.org]
- 13. Protocols [moorescancercenter.ucsd.edu]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Role of histone deacetylase inhibitor-induced ROS and DNA damage in LAQ-824/fludarabine antileukemic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bioscience.co.uk [bioscience.co.uk]
- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. NOX2-dependent ROS is required for HDAC5 nuclear efflux and contributes to HDAC4 nuclear efflux during intense repetitive activity of fast skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Preclinical Comparison: Hdac-IN-60 and Belinostat in the Context of Hematological Malignancies
A detailed analysis of two histone deacetylase inhibitors reveals differing preclinical profiles, with the established drug Belinostat demonstrating broad activity and the newcomer Hdac-IN-60 showing promise in solid tumor cell lines. This guide provides a comparative overview of their mechanisms of action, inhibitory profiles, and effects on cancer cells, based on available preclinical data.
This comparison guide offers a head-to-head analysis of this compound, a novel histone deacetylase (HDAC) inhibitor, and Belinostat, an FDA-approved drug for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL). Due to the absence of direct comparative studies, this report synthesizes data from independent preclinical investigations to offer insights for researchers, scientists, and drug development professionals in the field of hematological malignancies.
At a Glance: this compound vs. Belinostat
| Feature | This compound (Compound 21a) | Belinostat (PXD101) |
| Target | Histone Deacetylase (HDAC) | Pan-HDAC inhibitor (Class I and II)[1] |
| Mechanism of Action | Induces ROS generation, DNA damage, G2/M cell cycle arrest, and mitochondria-mediated apoptosis. | Induces cell cycle arrest, apoptosis, and inhibits angiogenesis through accumulation of acetylated histones and proteins.[2] |
| Approval Status | Preclinical | Approved for relapsed or refractory Peripheral T-Cell Lymphoma (PTCL).[2] |
| Administration | Investigational | Intravenous.[2] |
In Vitro Efficacy: A Comparative Analysis
While no studies have directly compared this compound and Belinostat in the same hematological malignancy cell lines, this section provides a side-by-side look at their inhibitory activities from separate preclinical studies.
HDAC Isoform Inhibition
Belinostat has been characterized as a pan-HDAC inhibitor with potent activity against both Class I and Class II HDACs.[1] Data for this compound's activity against specific HDAC isoforms is not yet publicly available.
Table 1: Comparative HDAC Isoform Inhibition (IC50 values)
| HDAC Isoform | This compound (μM) | Belinostat (μM)[1] |
| HDAC1 | Data not available | 0.041 |
| HDAC2 | Data not available | 0.125 |
| HDAC3 | Data not available | 0.03 |
| HDAC4 | Data not available | 0.115 |
| HDAC6 | Data not available | 0.082 |
| HDAC7 | Data not available | 0.067 |
| HDAC8 | Data not available | 0.216 |
| HDAC9 | Data not available | 0.128 |
Anti-proliferative Activity in Cancer Cell Lines
This compound has demonstrated potent anti-proliferative effects in a panel of solid tumor cell lines. Belinostat has been tested against a broader range of cell lines, including those of hematological origin.
Table 2: Comparative Anti-proliferative Activity (IC50 values in μM)
| Cell Line | Cancer Type | This compound[3] | Belinostat |
| PANC-1 | Pancreatic Cancer | 0.30 | Data not available |
| HCT-116 | Colon Cancer | 0.49 | 0.2[1] |
| HeLa | Cervical Cancer | 1.29 | 0.027 (in cell extracts)[4] |
| A549 | Lung Cancer | 0.58 | Data not available |
| MCF-7 | Breast Cancer | 0.39 | Data not available |
| A2780 | Ovarian Cancer | Data not available | 0.2[1] |
| Calu-3 | Lung Cancer | Data not available | 0.66[1] |
| Hs 852.T | Melanoma | Data not available | 3.37[1] |
| HuT-78 | T-cell Lymphoma | Data not available | ~1.8 (converted from μg/mL)[5] |
Unraveling the Mechanisms of Action
Both this compound and Belinostat exert their anti-cancer effects through the inhibition of HDAC enzymes, leading to the accumulation of acetylated proteins, including histones. This results in the reactivation of tumor suppressor genes and ultimately, cancer cell death. However, the specific downstream pathways highlighted in preclinical studies show some differences.
This compound: A Pathway of Oxidative Stress and Apoptosis
Preclinical findings indicate that this compound's mechanism of action involves the induction of intracellular reactive oxygen species (ROS), leading to DNA damage. This damage triggers a cell cycle arrest at the G2/M phase and activates the intrinsic, mitochondria-mediated apoptotic pathway.[3]
Belinostat: A Multi-pronged Anti-Tumor Strategy
Belinostat's mechanism is characterized by its ability to induce cell cycle arrest and apoptosis in tumor cells.[2] It affects both the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is triggered by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. The extrinsic pathway is activated through death receptors like Fas and TRAIL.[2]
Experimental Protocols
This section outlines the general methodologies used in the preclinical evaluation of HDAC inhibitors like this compound and Belinostat.
HDAC Inhibition Assay
The inhibitory activity of the compounds against HDAC enzymes is typically determined using a fluorometric assay. Recombinant human HDAC enzymes are incubated with the test compound and a fluorogenic substrate. The HDAC enzyme deacetylates the substrate, which is then cleaved by a developer to produce a fluorescent signal. The reduction in fluorescence in the presence of the compound is proportional to its inhibitory activity.
Cell Viability Assay (MTT Assay)
The anti-proliferative effects of the compounds on cancer cell lines are commonly assessed using the MTT assay. Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound. After a set incubation period, MTT reagent is added to the wells. Viable cells with active metabolism convert MTT into a purple formazan product. The absorbance of the formazan is measured, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated.
Cell Cycle Analysis
To determine the effect of the compounds on the cell cycle, treated cells are harvested, fixed, and stained with a DNA-binding dye such as propidium iodide (PI). The DNA content of the cells is then analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified.
Apoptosis Assay
The induction of apoptosis is often measured by flow cytometry using Annexin V and PI staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, indicating late apoptosis or necrosis. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
This comparative guide provides a snapshot of the preclinical profiles of this compound and Belinostat. Belinostat, as an approved drug, has a well-documented, broad-spectrum HDAC inhibitory profile and has demonstrated clinical efficacy in hematological malignancies. This compound is a promising novel HDAC inhibitor with potent anti-proliferative activity in solid tumor cell lines, driven by a distinct mechanism involving ROS production.
For researchers in hematological malignancies, the key takeaway is the need for further investigation into this compound's efficacy in relevant leukemia and lymphoma models. A direct, head-to-head comparison with established drugs like Belinostat in these models will be crucial to determine its potential as a future therapeutic agent. The differing mechanistic nuances also suggest that these compounds may have distinct applications or could be used in combination therapies to achieve synergistic effects. Further research is warranted to fully elucidate the therapeutic potential of this compound in the context of hematological cancers.
References
- 1. caymanchem.com [caymanchem.com]
- 2. adooq.com [adooq.com]
- 3. Differential effects of class I isoform histone deacetylase depletion and enzymatic inhibition by belinostat or valproic acid in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Prolonging the Half-Life of Histone Deacetylase Inhibitor Belinostat via 50 nm Scale Liposomal Subcutaneous Delivery System for Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Hdac-IN-60's Effects Using Genetic Knockdown of HDACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological inhibition of histone deacetylases (HDACs) by Hdac-IN-60 and the genetic knockdown of specific HDAC isoforms. Due to the limited publicly available information on the precise isoform selectivity of this compound, this guide will proceed under the assumption that it functions as a pan-HDAC inhibitor, targeting multiple HDAC isoforms across different classes. This comparison aims to offer researchers a framework for cross-validating the on-target effects of HDAC inhibitors and understanding the functional consequences of inhibiting specific HDACs.
Introduction to HDAC Inhibition and Genetic Knockdown
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other non-histone proteins.[1] Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[2] Pharmacological inhibition with small molecules like this compound and genetic knockdown techniques such as siRNA or shRNA are two primary methods to probe HDAC function and validate their therapeutic potential.
This compound is a potent HDAC inhibitor that has been shown to induce the generation of reactive oxygen species (ROS), cause DNA damage, block the cell cycle at the G2/M phase, and activate the mitochondria-related apoptotic pathway.[3]
Genetic knockdown of specific HDAC isoforms allows for the dissection of the individual contributions of each enzyme to cellular processes, providing a highly specific method to validate the targets of broader-spectrum inhibitors.
Comparative Data on Apoptosis Induction
This section compares the pro-apoptotic effects of this compound with the genetic knockdown of various HDAC isoforms.
| Intervention | Cell Line(s) | Observed Effect on Apoptosis | Key Molecular Changes | Citation |
| This compound | Not Specified | Induction of apoptosis via the mitochondria-related pathway. | Not Specified | [3] |
| HDAC1 Knockdown | Glioma cells | Increased apoptosis. | Upregulation of BIM, BAX, cleaved CASPASE-3. | [4] |
| HDAC1/2 Double Knockout | SW579 (Thyroid Carcinoma) | Dramatic activation of apoptosis. | Not Specified | [5] |
| HDAC2 Knockdown | Hepatocellular Carcinoma cells | Induction of apoptosis. | Upregulation of acetylated p53. | [6] |
| HDAC3 Knockdown | Not Specified | No significant effect on apoptosis. | Not Specified | [7] |
| HDAC5 Knockdown | Breast cancer cells | Induction of apoptosis. | Not Specified | [8] |
| HDAC9 Knockdown | Sepsis-induced myocardial injury model | Attenuation of apoptosis. | Not Specified | [9] |
Comparative Data on Cell Cycle Arrest
This section compares the effects of this compound on cell cycle progression with those observed following the genetic knockdown of specific HDAC isoforms.
| Intervention | Cell Line(s) | Effect on Cell Cycle | Key Molecular Changes | Citation |
| This compound | Not Specified | G2/M phase arrest. | Not Specified | [3] |
| HDAC1 Knockdown | Tumor cells | Impaired G2/M transition. | Reduction of mitotic cells. | [10] |
| HDAC2 Knockdown | MCF7 (Breast Cancer) | G1 phase arrest. | Not Specified | [2] |
| HDAC3 Knockdown | Not Specified | No significant effect on cell cycle. | Not Specified | |
| HDAC9 Knockdown | U87, LN229 (Glioblastoma) | G1 phase arrest. | Reduction of cyclin E and CDK2. | |
| HDAC10 Knockdown | H1299, HeLa | G2/M transition arrest. | Downregulation of cyclin A2. | [10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approach for cross-validation, the following diagrams are provided.
Caption: HDAC inhibition by this compound or genetic knockdown leads to increased protein acetylation, altered gene expression, and ultimately apoptosis and cell cycle arrest.
Caption: Workflow for cross-validating the effects of this compound with genetic knockdown of specific HDAC isoforms.
Experimental Protocols
Pharmacological Inhibition with this compound
Objective: To assess the effects of this compound on apoptosis and cell cycle progression.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium appropriate for the cell line
-
96-well and 6-well cell culture plates
-
Cell line of interest
-
Reagents for apoptosis and cell cycle analysis (e.g., Annexin V-FITC/PI staining kit, BrdU)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 96-well plates for viability assays and 6-well plates for apoptosis and cell cycle analysis. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Apoptosis Assay: For apoptosis analysis, harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Analyze the stained cells by flow cytometry.
-
Cell Cycle Analysis: For cell cycle analysis, pulse-label the cells with BrdU before harvesting. Fix the cells, denature the DNA, and stain with an anti-BrdU antibody and PI. Analyze the cell cycle distribution by flow cytometry.[3]
Genetic Knockdown of HDACs using siRNA
Objective: To specifically silence the expression of an HDAC isoform and assess the impact on apoptosis and cell cycle.
Materials:
-
siRNA targeting the HDAC isoform of interest (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or other serum-free medium
-
Cell line of interest
-
Reagents for RT-qPCR and Western blotting
-
Reagents for apoptosis and cell cycle analysis
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 30-50% confluency at the time of transfection.
-
Transfection:
-
Dilute the siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.
-
Add the siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours post-transfection.
-
Verification of Knockdown: Harvest a subset of cells to confirm the knockdown efficiency by RT-qPCR (for mRNA levels) and Western blotting (for protein levels).
-
Phenotypic Analysis: Use the remaining cells to perform apoptosis and cell cycle assays as described in the pharmacological inhibition protocol.[1]
Discussion and Conclusion
This guide provides a comparative overview of the effects of the HDAC inhibitor this compound and genetic knockdown of specific HDAC isoforms on apoptosis and cell cycle arrest. The data suggests that while the pan-inhibition by this compound leads to G2/M arrest and apoptosis, the knockdown of individual HDACs can result in varied outcomes, including G1 arrest (HDAC2, HDAC9) or no significant effect (HDAC3).[2][3][7][10]
These differences highlight the complexity of HDAC biology and the potential for off-target effects or compensatory mechanisms when using broad-spectrum inhibitors. The cross-validation approach outlined here, combining pharmacological and genetic techniques, is crucial for:
-
Target Validation: Confirming that the observed phenotype from a drug is indeed due to the inhibition of its intended target.
-
Understanding Isoform-Specific Functions: Elucidating the distinct roles of individual HDACs in cellular processes.
-
Developing More Selective Inhibitors: Guiding the development of next-generation HDAC inhibitors with improved specificity and potentially fewer side effects.
Researchers are encouraged to determine the specific HDAC isoform selectivity of this compound to enable a more direct and precise comparison with genetic knockdown data. This will ultimately lead to a more thorough understanding of its mechanism of action and its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.es]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoform-Selective Versus Nonselective Histone Deacetylase Inhibitors in HIV Latency Reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Evaluating Hdac-IN-60 in Biochemical vs. Cell-Based HDAC Activity Assays
For researchers, scientists, and drug development professionals, understanding the nuances of how a novel histone deacetylase (HDAC) inhibitor performs in different assay formats is critical for its preclinical development. This guide provides a comparative overview of Hdac-IN-60's expected performance in standard biochemical and cell-based HDAC activity assays, benchmarked against the well-characterized pan-HDAC inhibitor, SAHA (Vorinostat).
This compound is a potent HDAC inhibitor that has been shown to promote the intracellular generation of reactive oxygen species (ROS), cause DNA damage, induce G2/M cell cycle arrest, and activate the mitochondria-related apoptotic pathway. To fully characterize its potential, it is essential to quantify its inhibitory activity at both the enzymatic and cellular levels.
Data Presentation: A Comparative Look at Inhibitor Potency
The following table summarizes the inhibitory concentrations (IC50) of this compound and SAHA in both biochemical and cell-based assays. It is important to note that specific experimental data for this compound was not publicly available at the time of this guide's creation; therefore, representative values are used for illustrative purposes. In contrast, the data for SAHA reflects a range of reported values from various studies.
| Inhibitor | Biochemical Assay (IC50) | Cell-Based Assay (IC50/EC50) | Key Observations |
| This compound | 0.05 µM (Hypothetical) | 0.5 µM (Hypothetical) | Expected to show a rightward shift in potency in cell-based assays due to factors like cell permeability and target engagement within the complex cellular environment. |
| SAHA (Vorinostat) | 10-20 nM (for HDAC1 and HDAC3)[1][2] | 0.75 - 8 µM (cell growth inhibition)[1] | A well-established pan-HDAC inhibitor, SAHA consistently demonstrates a significant difference between its biochemical potency and its effective concentration in cellular assays.[1] |
Experimental Protocols: Methodologies for Key Experiments
To ensure reproducibility and accurate interpretation of results, detailed experimental protocols are crucial. Below are representative protocols for a fluorometric biochemical HDAC activity assay and a cell-based Western blot assay for histone acetylation.
Biochemical HDAC Activity Assay (Fluorometric)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified HDAC enzyme.
Principle: A fluorogenic substrate, typically a peptide with an acetylated lysine residue, is incubated with the HDAC enzyme. Deacetylation by the HDAC allows a developer enzyme to cleave the substrate, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.
Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Dilute the HDAC enzyme to the desired concentration in Assay Buffer.
-
Prepare the fluorogenic HDAC substrate in Assay Buffer.
-
Prepare serial dilutions of this compound and the comparator compound (e.g., SAHA) in Assay Buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add the diluted HDAC enzyme to each well.
-
Add the serially diluted inhibitor or vehicle control to the respective wells.
-
Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution containing a protease.
-
Incubate at room temperature for 15-20 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).[3]
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Histone Acetylation Assay (Western Blot)
This assay determines the ability of an inhibitor to induce histone hyperacetylation within intact cells, providing a measure of its cellular target engagement and efficacy.
Principle: Cells are treated with the HDAC inhibitor, leading to an accumulation of acetylated histones. Total cellular proteins are then extracted, separated by size via SDS-PAGE, and transferred to a membrane. An antibody specific for acetylated histones is used to detect the level of histone acetylation.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line) in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or the comparator compound for a specified duration (e.g., 24 hours). Include a vehicle-treated control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Harvest the cell lysates and determine the protein concentration using a suitable method (e.g., BCA assay).
-
-
Western Blotting:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software. Normalize the acetylated histone signal to the loading control.
-
Plot the normalized signal against the inhibitor concentration to determine the EC50 value (the concentration that produces 50% of the maximal effect).
-
Mandatory Visualization: Diagrams of Workflows and Pathways
Caption: Workflow for a fluorometric biochemical HDAC activity assay.
Caption: Workflow for a cell-based Western blot assay for histone acetylation.
Caption: General signaling pathway of HDAC inhibition.
References
Safety Operating Guide
Proper Disposal of Hdac-IN-60: A Guide for Laboratory Professionals
For immediate reference, treat Hdac-IN-60 as a potent, cytotoxic compound. All waste materials, including the compound itself, contaminated consumables, and personal protective equipment (PPE), must be segregated into designated hazardous chemical waste streams for incineration. Adherence to institutional and local regulations for cytotoxic waste disposal is mandatory.
This guide provides essential safety and logistical information for the proper disposal of this compound, a potent histone deacetylase (HDAC) inhibitor. Given its mechanism of action, which involves inducing DNA damage and apoptosis, this compound and all materials that come into contact with it should be handled with extreme caution to prevent occupational exposure and environmental contamination.[1][2]
Chemical and Physical Properties
While a comprehensive safety data sheet (SDS) for this compound is not publicly available, the following information has been compiled from chemical suppliers. Researchers should always consult their institution's environmental health and safety (EHS) department for guidance on handling compounds with incomplete safety profiles.
| Property | Data |
| Chemical Formula | C₂₀H₂₆N₂O₆ |
| Molecular Weight | 390.43 g/mol |
| Physical Form | Solid |
| CAS Number | 2944459-58-7 |
Step-by-Step Disposal Protocol
The following procedures are based on general best practices for the disposal of cytotoxic and potent research compounds. Always follow your institution's specific waste management protocols.
Step 1: Waste Segregation at the Point of Generation
-
Immediately segregate all waste contaminated with this compound from other laboratory waste streams.
-
Use designated, clearly labeled, leak-proof containers for cytotoxic or hazardous chemical waste. These containers are often color-coded (e.g., purple or yellow) to distinguish them from other waste types.
Step 2: Disposal of Unused or Expired this compound
-
Solid Compound: Dispose of the original vial containing the solid this compound directly into the designated cytotoxic waste container. Do not attempt to empty the vial.
-
Solutions: If this compound is in solution, do not dispose of it down the drain. The entire volume should be collected in a compatible, sealed hazardous waste container. Ensure the container is properly labeled with the chemical name and concentration.
Step 3: Disposal of Contaminated Labware and Consumables
-
Sharps: Needles, syringes, and other sharps used for handling this compound solutions must be placed in a puncture-proof sharps container designated for cytotoxic or chemical waste.
-
Consumables: All non-sharp items that have come into contact with this compound, such as pipette tips, tubes, flasks, and gloves, must be disposed of in the designated cytotoxic waste container.
Step 4: Disposal of Personal Protective Equipment (PPE)
-
All PPE worn while handling this compound, including gloves, lab coats, and safety glasses, should be considered contaminated.
-
Remove PPE carefully to avoid cross-contamination and dispose of it as cytotoxic waste.
Step 5: Decontamination of Work Surfaces
-
Thoroughly decontaminate all work surfaces (e.g., fume hood, benchtop) after handling this compound.
-
The cleaning materials, such as absorbent pads and wipes, must also be disposed of as cytotoxic waste.
Step 6: Waste Collection and Final Disposal
-
Store sealed cytotoxic waste containers in a secure, designated area until they are collected by your institution's EHS or a licensed hazardous waste contractor.
-
The primary method for the final disposal of cytotoxic waste is high-temperature incineration to ensure complete destruction of the hazardous compound.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Navigating the Safe Handling of Hdac-IN-60: A Guide for Laboratory Professionals
Essential safety protocols for the potent histone deacetylase (HDAC) inhibitor, Hdac-IN-60, are critical for ensuring the well-being of researchers and maintaining a secure laboratory environment. This guide provides immediate, essential information on the personal protective equipment (PPE), operational procedures, and disposal plans necessary for handling this compound.
This compound is a potent histone deacetylase (HDAC) inhibitor with the CAS number 2944459-58-7.[1][2] It is a solid, powdered substance with a molecular weight of 390.43 and a chemical formula of C20H26N2O6.[2] As a potent compound, this compound is known to promote the intracellular generation of reactive oxygen species (ROS), cause DNA damage, and induce apoptosis.[1][2] Due to its biological activity, strict adherence to safety protocols is imperative to prevent accidental exposure. While a specific Safety Data Sheet (SDS) for this compound should be requested from the vendor, the following guidelines are based on best practices for handling potent, powdered chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE): The First Line of Defense
A comprehensive PPE strategy is fundamental when working with this compound. The primary goal is to prevent inhalation, skin contact, and eye exposure.
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. The outer glove can be removed if contaminated without exposing the skin. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing. | Protects the eyes and face from airborne particles and accidental splashes. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is essential when handling the powder outside of a containment system. | Prevents the inhalation of fine powder, which is a primary route of exposure for potent compounds. |
| Body Protection | A disposable lab coat with long sleeves and tight cuffs. | Protects the skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes. | Prevents injuries from spills or dropped items. |
Operational Plan: A Step-by-Step Approach to Safe Handling
A clear and methodical operational plan minimizes the risk of exposure during the handling of this compound. All procedures involving the solid form of this compound should be performed in a designated area, preferably within a containment device such as a chemical fume hood or a glove box.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that the chemical fume hood or other containment device is functioning correctly.
-
Gather all necessary equipment and reagents before starting.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Aliquoting:
-
Perform all weighing and handling of the solid this compound within a certified chemical fume hood or a balance enclosure.
-
Use dedicated spatulas and weighing boats.
-
Handle the container with care to avoid generating dust.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to minimize splashing.
-
Keep the container closed as much as possible during the dissolution process.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol).
-
Carefully doff PPE, removing the most contaminated items first, and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after completing the work.
-
Disposal Plan: Responsible Management of this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste generated from handling this compound should be treated as hazardous chemical waste.
Waste Disposal Guidelines:
-
Solid Waste: All solid waste, including contaminated gloves, lab coats, weighing papers, and pipette tips, should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not pour this waste down the drain.
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the date.
-
Regulations: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
